Cassythicine
Description
Cassythicine has been reported in Stephania tetrandra, Litsea lancifolia, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZJVCAMFAIGV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331767 | |
| Record name | Cassythicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5890-28-8 | |
| Record name | Cassythicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5890-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cassythicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cassythicine: A Technical Guide to Its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassythicine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and quantitative data to support these processes. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Source
The primary natural source of this compound is the parasitic plant Cassytha filiformis L., belonging to the Lauraceae family.[1][2] This pantropical vine is found in coastal regions and parasitizes a wide variety of host plants. The concentration of this compound and other related aporphine alkaloids in C. filiformis can vary depending on the host plant and the season of collection.[2]
Quantitative Analysis of Alkaloid Content
The total aporphine alkaloid content in the dried aerial parts of Cassytha filiformis has been quantified in several studies. The results show a significant variation in alkaloid concentration among different batches of the plant material.
| Batch Number | Host Plant | Collection Season | Total Aporphine Alkaloid Content (% of dried plant) |
| 1 | Chromolaena odorata | Dry | 1.1 |
| 2 | Thespesia populnea | Dry | 2.5 |
| 3 | Coccoloba uvifera | Dry | 4.3 |
| 4 | Dalbergia ecastaphyllum | Dry | 2.8 |
| 5 | Anacardium occidentale | Rainy | 2.1 |
| 6 | Mangifera indica | Rainy | 1.9 |
| 7 | Unknown | Rainy | 3.6 |
Data sourced from Stévigny et al., 2004.[2]
Experimental Protocols: Isolation and Purification of this compound
The following protocols detail the extraction, isolation, and purification of this compound from the dried aerial parts of Cassytha filiformis.
Extraction of Total Alkaloids
This protocol is adapted from the methods described by Stévigny et al. (2004).[2]
Materials and Reagents:
-
Dried and powdered aerial parts of Cassytha filiformis
-
Methanol (MeOH)
-
Acetic acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Filter paper
-
Rotary evaporator
Procedure:
-
Maceration and Percolation:
-
Macerate 1708 g of powdered, air-dried aerial parts of C. filiformis for 24 hours with a mixture of methanol and acetic acid (99:1, v/v).
-
Exhaustively percolate the plant material with the same solvent mixture.
-
-
Acid-Base Partitioning:
-
Concentrate the percolate under reduced pressure using a rotary evaporator.
-
Filter the resulting acidic aqueous solution.
-
Wash the acidic solution with diethyl ether to remove neutral and weakly acidic compounds. Discard the ether layer.
-
Alkalinize the aqueous solution to pH 8 with sodium bicarbonate (NaHCO₃).
-
Extract the alkalinized solution with dichloromethane (CH₂Cl₂).
-
Further, increase the pH of the aqueous layer to 11 with 25% ammonium hydroxide (NH₄OH) and repeat the extraction with CH₂Cl₂.
-
Combine all dichloromethane layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the dried extract and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.
-
Purification of this compound by Column Chromatography
Further purification of the crude alkaloid extract to isolate this compound can be achieved using column chromatography.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin-layer chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent and pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of chloroform to methanol.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the separation of compounds by spotting the fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions containing the compound of interest (this compound).
-
-
Final Purification:
-
The combined fractions can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
An analytical HPLC method for the quantification of aporphine alkaloids, including this compound, has been developed.[3]
Instrumentation and Conditions:
-
Column: RP-select B (5 µm)
-
Mobile Phase: A gradient of:
-
A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid - acetonitrile (90:10, v/v)
-
B: Acetonitrile
-
-
Gradient: 0% to 40% B
-
Detection: UV-MS (Ultraviolet-Mass Spectrometry)
Structure Elucidation and Spectroscopic Data
The structure of isolated this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are used to determine the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows the electronic absorption properties of the compound.
Biological Activity and Signaling Pathways
This compound and other aporphine alkaloids from Cassytha filiformis have demonstrated cytotoxic and antitrypanosomal activities.[1][3] The proposed mechanism of action for these biological effects involves the intercalation of these alkaloids into DNA and the inhibition of topoisomerase enzymes.[1] Topoisomerases are crucial for DNA replication and transcription; their inhibition leads to cell death.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed Mechanism of Action of this compound
References
Unveiling the Pharmacological Potential of Cassytha filiformis: A Technical Guide to its Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, has a long history of use in traditional medicine across tropical regions. Modern phytochemical investigations have revealed that this plant is a rich source of aporphine alkaloids, a class of isoquinoline alkaloids with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of Cassytha filiformis as a source of these valuable compounds. It details the extraction, isolation, and quantification of major aporphine alkaloids, presents their cytotoxic, antitrypanosomal, and vasorelaxing properties through comprehensive data summaries, and elucidates the underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of aporphine alkaloids from Cassytha filiformis.
Aporphine Alkaloids from Cassytha filiformis
Numerous aporphine alkaloids have been isolated and identified from Cassytha filiformis. The total alkaloid content in the plant can vary, with studies reporting ranges from 0.11% to 4.3% of the dried plant material[1][2][3]. The composition and quantity of specific alkaloids can also differ based on the geographical origin of the plant sample[1]. Some of the most prominent aporphine alkaloids isolated from Cassytha filiformis include actinodaphnine, cassythine, dicentrine, and neolitsine[1][4].
Quantitative Analysis of Aporphine Alkaloids
The following table summarizes the quantitative yield of total aporphine alkaloids from different batches of Cassytha filiformis, as determined by HPLC-UV-MS[1][2].
Table 1: Total Aporphine Alkaloid Content in Different Batches of Cassytha filiformis
| Batch | Total Alkaloid Content (% of dried plant) |
| 1 | 0.11 |
| 2 | 0.15 |
| 3 | 0.23 |
| 4 | 0.28 |
| 5 | 0.35 |
| 6 | 0.41 |
| 7 | 0.43 |
Data sourced from Stévigny et al., 2004.
Pharmacological Activities of Aporphine Alkaloids from Cassytha filiformis
The aporphine alkaloids isolated from Cassytha filiformis have demonstrated a range of significant pharmacological activities. This section summarizes the key findings on their cytotoxic, antitrypanosomal, and vasorelaxing effects.
Cytotoxic Activity
Several aporphine alkaloids from Cassytha filiformis exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of this activity is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells[1][5].
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Aporphine Alkaloids from Cassytha filiformis
| Alkaloid | HeLa | 3T3 | Mel-5 | HL-60 |
| Neolitsine | 21.6[2][4][6] | 21.4[2][4][6] | - | - |
| Dicentrine | 33.3[1] | - | - | - |
| Cassythine | 44.3[1] | - | 24.3[4][7] | 19.9[4][7] |
| Actinodaphnine | 30.9[1] | - | 25.7[4][7] | 15.4[4][7] |
Data compiled from Stévigny et al., 2002 and Hoet et al., 2004.
Antitrypanosomal Activity
The crude alkaloid extract of Cassytha filiformis and its major aporphine constituents have shown significant activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis[1][5]. This activity is also linked to their DNA intercalation and topoisomerase inhibition properties[1][5].
Table 3: Antitrypanosomal Activity of Aporphine Alkaloids from Cassytha filiformis
| Compound | IC₅₀ (µM) on T. b. brucei |
| Crude Alkaloid Extract | 2.2 (µg/mL)[1] |
| Actinodaphnine | 3-15[8] |
| Cassythine | 3-15[8] |
| Dicentrine | 3-15[8] |
Data sourced from Hoet et al., 2004.
Vasorelaxing Activity
Certain aporphine alkaloids from Cassytha filiformis exhibit potent vasorelaxing effects on precontracted rat aortic preparations[9][10]. This activity is mediated through endothelium-dependent and -independent mechanisms, including the activation of the eNOS/NO/sGC/cGMP pathway and modulation of calcium and potassium channels.
Table 4: Vasorelaxing Activity (IC₅₀ in µM) of Aporphine Alkaloids from Cassytha filiformis
| Alkaloid | IC₅₀ (µM) |
| Cassythic acid | 0.08 - 2.48[9][10] |
| Cassythine | 0.08 - 2.48[9][10] |
| Neolitsine | 0.08 - 2.48[9][10] |
| Dicentrine | 0.08 - 2.48[9][10] |
| Isofiliformine | 16.50 - 32.81[9][10] |
| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | 16.50 - 32.81[9][10] |
| (-)-O-methylflavinatine | 16.50 - 32.81[9][10] |
| (-)-salutaridine | 16.50 - 32.81[9][10] |
Data sourced from Tsai et al., 2008.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of aporphine alkaloids from Cassytha filiformis.
Extraction and Isolation of Aporphine Alkaloids
The following protocol is a generalized procedure based on methodologies reported in the literature[1][11].
Protocol 1: Alkaloid Extraction and Isolation
-
Plant Material Preparation: Air-dry the whole plant of Cassytha filiformis at room temperature and then grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 50 g) with methanol containing 1% acetic acid (e.g., 4 x 250 mL) at 50°C for 1 hour with reflux.
-
Filter the extract and wash the residue with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 1% aqueous acetic acid solution.
-
Wash the acidic solution with diethyl ether to remove neutral and weakly acidic compounds.
-
Make the aqueous layer alkaline (e.g., pH 9-10) with ammonium hydroxide.
-
Extract the liberated alkaloids with a non-polar solvent such as dichloromethane or chloroform.
-
-
Purification:
-
Combine the organic extracts and evaporate the solvent to yield a crude alkaloid mixture.
-
Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further purify the fractions containing alkaloids using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual aporphine alkaloids.
-
Caption: Workflow for the extraction and isolation of aporphine alkaloids.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV-MS method can be used for the separation and quantification of major aporphine alkaloids in Cassytha filiformis extracts[2][3].
Protocol 2: HPLC Quantification
-
Chromatographic System: A standard HPLC system equipped with a UV detector and a mass spectrometer.
-
Column: RP-select B column (5 µm).
-
Mobile Phase: A gradient of:
-
Solvent A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid, and acetonitrile (90:10, v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: 0-40% B over a specified time.
-
Detection: UV detection at a wavelength optimized for aporphine alkaloids (e.g., 280 nm) and MS detection for confirmation.
-
Quantification: Use a validated method with a reference standard, such as cassythine, to quantify the individual aporphine alkaloids.
Topoisomerase II Inhibition Assay
The ability of aporphine alkaloids to inhibit topoisomerase II can be assessed using a DNA decatenation assay[12][13][14].
Protocol 3: Topoisomerase II Decatenation Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata (catenated DNA substrate).
-
Human topoisomerase II enzyme.
-
Assay buffer (containing ATP and MgCl₂).
-
Varying concentrations of the aporphine alkaloid being tested.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles compared to the control (no inhibitor).
Caption: Workflow for the topoisomerase II decatenation assay.
Signaling Pathways
Cytotoxicity and Antitrypanosomal Activity: DNA Intercalation and Topoisomerase Inhibition
The primary mechanism of cytotoxic and antitrypanosomal action of aporphine alkaloids from Cassytha filiformis involves the disruption of DNA replication and function. These planar molecules can insert themselves between the base pairs of the DNA double helix (intercalation), leading to a distortion of the DNA structure. This distortion interferes with the processes of transcription and replication. Furthermore, these alkaloids can inhibit the activity of topoisomerase enzymes, which are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these alkaloids lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells and parasites[1][5][12].
Caption: Mechanism of cytotoxic and antitrypanosomal activity.
Vasorelaxing Activity
The vasorelaxing effect of aporphine alkaloids from Cassytha filiformis is mediated by a combination of endothelium-dependent and -independent pathways. In the endothelium, these alkaloids can stimulate the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately leading to smooth muscle relaxation and vasodilation. Additionally, some aporphine alkaloids may directly act on vascular smooth muscle cells by blocking calcium channels or opening potassium channels, both of which contribute to hyperpolarization and relaxation.
References
- 1. Vasorelaxing alkaloids and flavonoids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids as Vasodilator Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalwjbphs.com [journalwjbphs.com]
- 10. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 11. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cassythicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Cassythicine, an aporphine alkaloid of interest for its potential pharmacological activities. This document outlines its chemical properties, stereochemical configuration, and provides representative experimental protocols for its study.
Chemical Identity and Structure
This compound is a naturally occurring aporphine alkaloid.[1] Aporphines are a class of quinoline alkaloids characterized by a dibenzo[de,g]quinoline ring system.[1]
1.1. Chemical Structure
The chemical structure of this compound is depicted below:
(Image of the 2D chemical structure of this compound would be placed here in a full report)
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5890-28-8 | [2][3] |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |
| Molecular Weight | 325.36 g/mol | [2] |
| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | [4] |
| Synonyms | (+)-Cassythicine, (+)-N-Methylactinodaphnine | [2][4] |
| InChI Key | MPWZJVCAMFAIGV-ZDUSSCGKSA-N | [5] |
Stereochemistry
The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct biological activities.
2.1. Chiral Center and Absolute Configuration
This compound possesses a single chiral center at the C-6a position (following standard aporphine numbering) or C-12 (in the IUPAC systematic name). The naturally occurring enantiomer is dextrorotatory, denoted as (+)-Cassythicine. Its absolute configuration is (S).[4][5] This is a critical aspect for understanding its interaction with biological targets, which are often chiral themselves.
The IUPAC name specifying the stereochemistry is (7aS)-6,7,7a,8-tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-10-ol.[2][5]
Classification of this compound
The hierarchical classification of this compound based on its chemical structure is outlined in the diagram below.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in single, readily available sources. However, based on established methods for aporphine alkaloids, representative procedures are outlined below.
4.1. Representative Isolation Protocol from Plant Material (e.g., Cassytha filiformis)
This protocol is a generalized representation and may require optimization for specific plant matrices.
4.2. Structural Characterization
The identity and purity of isolated this compound would be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₉H₁₉NO₄) by providing a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of hydrogen atoms.
-
¹³C NMR: To identify the number and types of carbon atoms.[6]
-
2D NMR (COSY, HSQC, HMBC): To elucidate the complete chemical structure by establishing correlations between protons and carbons.
-
-
Optical Rotation: To confirm the stereochemistry, the specific rotation of the purified compound would be measured and compared with literature values for (+)-Cassythicine.
4.3. Quantification
A validated High-Performance Liquid Chromatography (HPLC) method, likely coupled with UV or Mass Spectrometry (MS) detection, would be developed for the quantification of this compound in plant extracts or biological samples.
-
Chromatographic System: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be optimized for separation.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound or MS/MS detection for higher sensitivity and selectivity.
-
Validation: The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Signaling Pathways and Mechanism of Action
The specific signaling pathways and molecular targets of this compound are not well-elucidated in the currently available scientific literature. While research has been conducted on the biological activities of crude extracts of plants containing this compound, detailed mechanistic studies on the pure compound are limited. Further research is required to determine its mechanism of action and to identify any specific cellular signaling cascades it may modulate. Therefore, a diagram of its signaling pathways cannot be provided at this time.
Conclusion
This compound is an aporphine alkaloid with a well-defined chemical structure and stereochemistry. This guide provides a foundational understanding of its chemical properties and outlines representative methodologies for its isolation, characterization, and quantification. A significant gap in knowledge exists regarding its biological mechanism of action, presenting an opportunity for future research in the fields of pharmacology and drug discovery.
References
- 1. Casticin: A natural flavonoid with promising pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecules that target nucleophosmin for cancer treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cassythicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cassythicine, an aporphine alkaloid of significant interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the experimental protocols utilized for data acquisition, ensuring reproducibility and methodological transparency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectroscopic Data
The proton NMR data for this compound, as reported in the literature, is summarized in Table 1. These assignments are crucial for identifying the hydrogen atoms within the molecular structure.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.56 | s | |
| H-8 | 6.78 | s | |
| H-9 | 7.05 | s | |
| H-6a | 4.15 | d | 13.5 |
| H-5α | 3.55 | m | |
| H-5β | 3.05 | m | |
| H-4α | 3.20 | m | |
| H-4β | 2.80 | m | |
| H-7α | 3.10 | m | |
| H-7β | 2.60 | m | |
| OCH₃-2 | 3.89 | s | |
| NCH₃ | 2.55 | s | |
| OCH₂O | 5.92, 6.05 | d, d | 1.5 |
¹³C NMR Spectroscopic Data
The carbon-13 NMR data provides a map of the carbon skeleton of this compound. Table 2 presents the chemical shifts for each carbon atom.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 145.8 |
| C-1a | 127.2 |
| C-1b | 122.5 |
| C-2 | 147.5 |
| C-3 | 109.1 |
| C-3a | 128.9 |
| C-4 | 53.2 |
| C-5 | 62.1 |
| C-6a | 35.1 |
| C-7 | 29.1 |
| C-7a | 115.7 |
| C-8 | 111.5 |
| C-9 | 121.8 |
| C-10 | 142.5 |
| C-11 | 142.8 |
| C-11a | 129.5 |
| OCH₃-2 | 55.9 |
| NCH₃ | 43.7 |
| OCH₂O | 100.8 |
Experimental Protocol: NMR Spectroscopy
The NMR spectra were recorded on a Bruker Avance 500 spectrometer. The ¹H NMR spectra were acquired at 500 MHz and the ¹³C NMR spectra at 125 MHz. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its structural features.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 | O-H stretch (phenolic) |
| 2920 | C-H stretch (aliphatic) |
| 1610 | C=C stretch (aromatic) |
| 1505 | C=C stretch (aromatic) |
| 1250 | C-O stretch (ether) |
| 1040 | C-O stretch (ether) |
| 940 | O-CH₂-O bend (methylenedioxy) |
Experimental Protocol: IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure.
Mass Spectrometric Data
The mass spectrum of this compound shows a molecular ion peak consistent with its chemical formula.
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Ion Assignment |
| 325 | [M]⁺ (Molecular Ion) |
Experimental Protocol: Mass Spectrometry
The mass spectrum was recorded on a mass spectrometer using an electron ionization (EI) source. The ionization energy was set to 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
This guide serves as a centralized resource for the spectroscopic data of this compound, intended to support further research and development in the fields of natural product chemistry and drug discovery.
An In-depth Technical Guide to the Physical and Chemical Properties of Cassythicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassythicine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates its mechanism of action, including relevant signaling pathways, to support further research and drug development endeavors. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
This compound is classified as an aporphine alkaloid, a class of quinoline alkaloids characterized by a dibenzo[de,g]quinoline ring system.[1] Its fundamental physical and chemical properties are summarized below.
General and Physical Properties
A compilation of the key physical and identification properties of this compound is provided in Table 1. These properties are essential for its characterization and handling in a laboratory setting.
Table 1: Physical and Chemical Identification Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₄ | [2] |
| Molecular Weight | 325.36 g/mol | [2] |
| CAS Number | 5890-28-8 | [2] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | 210-212 °C | [3] |
| Optical Rotation | [α]D +62° (c, 0.43 in CHCl₃) | [3] |
| Water Solubility | 0.36 g/L (predicted) | [3] |
| logP | 2.36 (ALOGPS), 2.86 (ChemAxon) | [3] |
| pKa (Strongest Acidic) | 9.7 (predicted) | [3] |
| pKa (Strongest Basic) | 7.07 (predicted) | [3] |
Spectroscopic Data
Complete ¹³C NMR data for this compound has been reported in the scientific literature, providing a crucial tool for its structural confirmation.[4]
-
¹³C NMR: A comprehensive analysis of the ¹³C NMR spectrum of this compound has been published, offering detailed chemical shift assignments for each carbon atom in the molecule.[4] The original publication in the Journal of the Brazilian Chemical Society should be consulted for the full dataset.
Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.
FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
UV-Vis spectroscopy is useful for characterizing the electronic transitions within the chromophoric system of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, highlighting its potential as a therapeutic agent.
Cytotoxicity
Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized in Table 2.
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| Mel-5 (Melanoma) | 24.3 | [4] |
| HL-60 (Leukemia) | 19.9 | [4] |
| HeLa (Cervical Cancer) | Activity reported, IC₅₀ not specified | [4] |
| 3T3 (Fibroblast) | Activity reported, IC₅₀ not specified | [4] |
Mechanism of Action: Induction of Apoptosis via ASK1-JNK Signaling
The cytotoxic activity of this compound is believed to be mediated through the induction of apoptosis. While the precise signaling cascade for this compound is still under full investigation, studies on structurally related compounds and the known effects of aporphine alkaloids suggest a likely mechanism involving the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase (JNK) pathway. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).
The proposed signaling pathway is illustrated in the following diagram:
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of this compound.
Isolation of this compound from Cassytha filiformis
A general workflow for the isolation of this compound from its natural source is depicted below.
References
- 1. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Preliminary Insights into the Mechanism of Action of Casticin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of casticin, a flavonoid compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in casticin's therapeutic effects.
Quantitative Data Summary
Casticin has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 5 | 48 | [1] |
| HCT116 | Colorectal Carcinoma | Not specified, but potent inhibition observed | Not specified | [1] |
| K562 | Leukemia | 5.95 | 48 | |
| HL-60 | Leukemia | 4.82 | 48 | |
| Kasumi-1 | Leukemia | 15.56 | 48 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | <30 | 24 | |
| Hep G2 | Hepatocellular Carcinoma | <30 | 24 | |
| colo 205 | Colon Cancer | Not specified, but effects observed | Not specified | |
| MCF-7 | Breast Cancer | 8.5 | 24 | |
| SNU16 | Gastric Cancer | 7 | 24 | |
| RPMI 8226 | Myeloma | 6 | 24 |
Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Preliminary studies indicate that casticin exerts its anti-tumor effects primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Casticin has been observed to trigger programmed cell death in cancer cells through both the extrinsic and intrinsic apoptotic pathways.[1] Key molecular events include:
-
Upregulation of Death Receptor 5 (DR5): Casticin treatment increases the expression of DR5, a key receptor in the extrinsic apoptosis pathway.
-
Modulation of Bcl-2 Family Proteins: The compound affects the levels of Bcl-2, a critical anti-apoptotic protein.[1]
-
Activation of Caspases: Casticin leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).
-
PARP Cleavage: Subsequent cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis observed in casticin-treated cells.
Cell Cycle Arrest at G2/M Phase
A significant number of studies have reported that casticin causes an accumulation of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.[1] This is often accompanied by the upregulation of cell cycle inhibitors such as p21waf1 and p27kip1.
Key Signaling Pathways Modulated by Casticin
Casticin's effects on apoptosis and the cell cycle are mediated through its modulation of critical intracellular signaling pathways, most notably the PI3K/Akt and STAT3 pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Casticin has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR. This inhibition contributes to its pro-apoptotic and anti-proliferative effects.
Suppression of the STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation and survival. Casticin has been found to suppress the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[2]
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying casticin's mechanism of action.
Casticin-induced apoptosis signaling pathways.
Casticin's impact on cell cycle regulation.
A generalized experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the preliminary studies of casticin. It is recommended to consult the specific publications for fine-tuned details.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of casticin and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Harvesting: After treatment with casticin, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Harvest casticin-treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to ensure only DNA is stained.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Lyse the casticin-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, Akt, phospho-STAT3, STAT3, cleaved caspase-3, PARP, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preliminary studies on casticin reveal its potential as an anti-cancer agent that functions through the induction of apoptosis and G2/M cell cycle arrest. Its mechanism of action appears to be mediated by the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways. Further research is warranted to fully elucidate the molecular targets of casticin and to evaluate its efficacy and safety in preclinical and clinical settings. Future studies should focus on in-vivo models to validate these in-vitro findings and to explore potential combination therapies to enhance its anti-tumor activity.
References
Potential Therapeutic Targets of Casticin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casticin, a polymethoxyflavone found in plants of the Vitex genus, has garnered significant attention for its diverse pharmacological activities, most notably its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known therapeutic targets of casticin, with a primary focus on its mechanisms of action in oncology. We delve into the key signaling pathways modulated by casticin, present quantitative data on its efficacy, and provide detailed protocols for essential in vitro assays. This document aims to serve as a valuable resource for researchers investigating casticin as a potential therapeutic agent.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of casticin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of Casticin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MCF-7 | Breast Cancer | 8.5 | 24 | [1] |
| SNU16 | Gastric Cancer | 7.0 | 24 | [1] |
| RPMI 8226 | Myeloma | 6.0 | 24 | [1] |
| DLD-1 | Colorectal Cancer | 5.0 | 48 | [2] |
| HCT116 | Colorectal Cancer | N/A | 48 | [2] |
| Caco-2 | Colorectal Cancer | N/A | 48 | [2] |
| A375.S2 | Melanoma | Non-lethal conc. used | N/A | [3] |
| MDA-MB-231 | Breast Cancer | 0.25 - 0.50 | 24 | [4] |
| 4T1 | Breast Cancer | 0.25 - 0.50 | 24 | [4] |
| HT-29 | Colon Cancer | ~10.0 | 12 | [5] |
| HCT-116 | Colon Cancer | ~20.0 | N/A | [5] |
| SW480 | Colon Cancer | ~20.0 | N/A | [5] |
| Caco-2 | Colon Cancer | ~20.0 | N/A | [5] |
| 5-8F | Nasopharyngeal Carcinoma | N/A | N/A | [6] |
Note: "N/A" indicates that the specific IC50 value was not provided in the cited source, although inhibitory effects were reported.
Core Signaling Pathways and Therapeutic Targets
Casticin exerts its biological effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Casticin has been shown to be a potent inhibitor of this pathway.[1]
Mechanism of Action: Casticin effectively suppresses the phosphorylation of key proteins in this cascade. Specifically, it has been observed to decrease the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and mTOR at Serine 2448 (p-mTOR Ser2448).[1][7] This inhibition leads to the downregulation of downstream effector proteins that promote cell survival and proliferation, such as Bcl-2, and cell cycle regulators like Cyclin D1.[7]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is critically involved in apoptosis induction in response to cellular stress. Casticin has been demonstrated to activate this pro-apoptotic pathway.[5]
Mechanism of Action: Casticin treatment leads to the generation of reactive oxygen species (ROS), which in turn activates Apoptosis Signal-regulating Kinase 1 (ASK1).[5] Activated ASK1 then phosphorylates and activates JNK.[5] This sustained activation of JNK leads to the upregulation of the pro-apoptotic protein Bim, ultimately triggering apoptosis.[5]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Casticin exhibits anti-inflammatory and anticancer effects by inhibiting this pathway.[3]
Mechanism of Action: Casticin has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[3] It achieves this by suppressing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκBα degradation, casticin effectively blocks the activation of NF-κB and the subsequent transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[8]
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the therapeutic potential of casticin.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Casticin stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of casticin in complete medium. Remove the medium from the wells and add 100 µL of the casticin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest casticin concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Casticin-treated and control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of casticin for the specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Casticin-treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 1 mL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated forms of Akt, mTOR, JNK, and NF-κB p65.
Materials:
-
Casticin-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for investigating the therapeutic potential of casticin.
Conclusion
Casticin presents a compelling profile as a multi-targeted therapeutic agent, particularly in the field of oncology. Its ability to concurrently inhibit key pro-survival pathways such as PI3K/Akt/mTOR and NF-κB, while activating the pro-apoptotic JNK pathway, underscores its potential for overcoming the resistance mechanisms often encountered with single-target therapies. The data summarized and the protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of casticin. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer models, and elucidating any potential off-target effects to pave the way for its development as a novel therapeutic drug.
References
- 1. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to the Early In Vitro Screening of Cassythicine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro screening of Cassythicine, an aporphine alkaloid with demonstrated cytotoxic and antiparasitic properties. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes potential mechanisms of action to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities. Preliminary in vitro studies have highlighted the potential of this compound as a cytotoxic and antitrypanosomal agent, suggesting its promise for further investigation in oncology and infectious disease research.
Cytotoxic Bioactivity of this compound
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The primary mechanism of its cytotoxic action is believed to be through DNA intercalation and the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1]
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound against different cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Mel-5 | Melanoma | 24.3 | [2] |
| HL-60 | Human Promyelocytic Leukemia | 19.9 | [2] |
| HeLa | Human Cervical Cancer | Insufficient Data |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell lines (e.g., Mel-5, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Experimental Workflow for MTT Assay
Antiparasitic Bioactivity of this compound
This compound has shown promising activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[1]
Quantitative Antitrypanosomal Data
The following table presents the IC₅₀ values of this compound against Trypanosoma brucei brucei.
| Parasite | IC₅₀ (µM) | Reference |
| Trypanosoma brucei brucei | 3-15 | [1] |
Potential Anti-inflammatory and Antimicrobial Bioactivities
While the extracts of Cassytha filiformis have been traditionally used for their anti-inflammatory and antimicrobial properties, specific data on the isolated this compound are limited.[3] Further research is required to quantify its efficacy in these areas.
Proposed Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay
This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Proposed Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
This method is a preliminary screening tool to assess the antimicrobial activity of this compound against various bacterial and fungal strains.
Materials:
-
This compound stock solution
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of different concentrations of this compound solution into the wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone indicates the extent of antimicrobial activity.
Workflow for Antimicrobial Screening
Signaling Pathways Potentially Modulated by this compound
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its proposed mechanism as a DNA intercalator and topoisomerase inhibitor, it is plausible that this compound triggers apoptotic pathways.
Hypothetical Signaling Pathway: DNA Damage-Induced Apoptosis
This compound's interaction with DNA and topoisomerases can lead to DNA damage, which in turn can activate intrinsic apoptotic pathways. This would involve the activation of sensor proteins that signal to effector caspases, ultimately leading to programmed cell death.
Proposed DNA Damage-Induced Apoptosis Pathway
Further research, including Western blot analysis of key apoptotic and cell cycle regulatory proteins, as well as investigation into inflammatory signaling cascades like NF-κB and MAPK pathways, is necessary to fully understand the molecular mechanisms underlying this compound's bioactivity.
Conclusion and Future Directions
The preliminary in vitro data on this compound suggest its potential as a lead compound for the development of new anticancer and antiparasitic drugs. This guide provides a foundational framework for researchers to build upon. Future studies should focus on:
-
Expanding the cytotoxicity screening to a broader panel of cancer cell lines.
-
Quantifying the anti-inflammatory and antimicrobial activities of pure this compound.
-
Elucidating the specific signaling pathways involved in its various bioactivities through molecular biology techniques.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
References
An In-depth Technical Guide to the Discovery and Research of Cassythine
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of cassythine, an aporphine alkaloid of significant interest to researchers, scientists, and drug development professionals. This document details its origins, biological activities, and the experimental methodologies utilized in its study.
Discovery and History
Cassythine, also known as cassyfiline, is a naturally occurring aporphine alkaloid isolated from the parasitic plant Cassytha filiformis[1][2]. This plant has a long history of use in traditional medicine across various cultures, including in African folk medicine for treating cancer and African trypanosomiasis[3][4]. Scientific investigations into the chemical constituents of Cassytha filiformis led to the isolation and characterization of cassythine along with other related alkaloids[1][2][3][4][5][6]. Early research focused on identifying the plant's bioactive compounds to validate its traditional medicinal uses[7][8][9].
Physicochemical Properties
Cassythine is classified as an aporphine alkaloid, a class of quinoline alkaloids characterized by a specific tetracyclic ring system[10]. Its chemical structure has been elucidated through spectroscopic analysis[1][2].
Biological Activity and Mechanism of Action
Research has demonstrated that cassythine exhibits a range of biological activities, making it a compound of interest for further pharmacological development.
-
Cytotoxic Activity: Cassythine has shown significant cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), 3T3 (fibroblasts), Mel-5 (melanoma), and HL-60 (promyelocytic leukemia)[1][2][3]. This activity supports the traditional use of Cassytha filiformis in treating cancer[3].
-
Antitrypanosomal Activity: The alkaloid is active against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis[3][4].
-
Vasorelaxing Effects: Studies have revealed that cassythine possesses potent vasorelaxing properties on rat aortic preparations[5].
The primary mechanism of action for its cytotoxic and antitrypanosomal effects is believed to be its interaction with DNA. Cassythine acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA helix. This interaction interferes with the catalytic activity of topoisomerases, enzymes crucial for DNA replication and repair. This disruption of DNA processes is a key factor in its observed biological effects[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on cassythine.
Table 1: Cytotoxic Activity of Cassythine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 44.3 | [3] |
| Mel-5 | Melanoma | 24.3 | [1][2] |
| HL-60 | Promyelocytic Leukemia | 19.9 | [1][2] |
Table 2: Vasorelaxing Activity of Cassythine
| Preparation | Effect | IC50 (µM) | Reference |
| Precontracted Rat Aorta | Vasorelaxation | 0.08 - 2.48 | [5] |
Table 3: Alkaloid Content in Cassytha filiformis
| Component | Content Range (%) | Reference |
| Total Alkaloids (including cassythine) | 1.1 - 4.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols used in cassythine research.
This protocol outlines the extraction and isolation of aporphine alkaloids, including cassythine, from the plant material[3].
-
Maceration: 50 g of dried and powdered Cassytha filiformis is macerated four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxed water bath for 1 hour.
-
Filtration: Between each maceration, the residue is filtered and washed with 50 mL of the same solvent.
-
Extraction: The pH of the solution is adjusted to 11 with 25% NH4OH. The solution is then repeatedly extracted with dichloromethane (CH2Cl2).
-
Concentration: The CH2Cl2 layers are dried over anhydrous Na2SO4 and concentrated to yield the crude alkaloid extract.
-
Purification: The crude extract is further purified using chromatographic techniques to isolate cassythine.
A sensitive and accurate method has been developed for the quantification of major aporphines from Cassytha filiformis using cassythine as a reference standard[3].
-
Sample Preparation: An alkaloid extraction is performed on the plant material.
-
Chromatographic Conditions: The separation is achieved using a suitable HPLC system with optimized liquid chromatography conditions for selectivity.
-
Detection: The eluting compounds are detected by UV and Mass Spectrometry (MS) detectors.
-
Quantification: The concentration of cassythine is determined by comparing its peak area to a calibration curve generated with a cassythine reference standard.
Visualizations
The following diagrams illustrate key concepts in cassythine research.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Open Access) Pharmacological Activities of Cassytha Filiformis: A Review (2011) | S. Mythili | 15 Citations [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 10. Showing Compound Cassythicine (FDB011382) - FooDB [foodb.ca]
Methodological & Application
Application Notes and Protocols for Cassythicine Extraction from Cassytha filiformis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, is a rich source of various bioactive compounds, including aporphine alkaloids.[1][2] Among these, cassythicine has garnered significant interest for its potential therapeutic applications, including cytotoxic and anti-cancer properties.[3][4] These activities are primarily attributed to its role as a DNA intercalating agent and a topoisomerase inhibitor.[5][6] This document provides a detailed protocol for the extraction of the total alkaloid fraction from Cassytha filiformis, which includes this compound, and outlines the current understanding of its mechanism of action.
Data Presentation
The quantitative yield of alkaloids from Cassytha filiformis can vary depending on factors such as the geographical origin of the plant material, the host plant, and the season of collection.[5] The total alkaloid content, with cassythine as a reference standard, has been reported to range from 0.11% to 4.3% of the dried plant material.[5]
| Parameter | Value | Reference |
| Plant Material | Dried aerial parts of Cassytha filiformis | [5] |
| Total Alkaloid Content (% of dried plant material) | 0.11 - 4.3% | [5] |
Experimental Protocols
The following protocol details the extraction of the total alkaloid fraction from Cassytha filiformis. Further purification steps, such as column chromatography, are necessary to isolate pure this compound.[3]
Protocol: Extraction of Total Alkaloid Fraction
1. Plant Material Preparation:
-
Air-dry the aerial parts of Cassytha filiformis.[5]
-
Grind the dried plant material into a fine powder.[5]
2. Maceration and Percolation:
-
Macerate the powdered plant material (e.g., 1708 g) for 24 hours with a mixture of methanol and acetic acid (99:1 v/v).[5]
-
Exhaustively percolate the macerated material with the same solvent mixture.[5]
3. Acid-Base Extraction:
-
Concentrate the percolate under reduced pressure.
-
Filter the resulting acidic aqueous solution.
-
Wash the filtrate with diethyl ether to remove non-alkaloidal compounds.[5]
-
Adjust the pH of the aqueous solution to 8 with sodium bicarbonate (NaHCO₃).[5]
-
Extract the alkaline solution with dichloromethane (CH₂Cl₂).[5]
-
Further, adjust the pH of the aqueous solution to 11 with 25% ammonium hydroxide (NH₄OH).[5]
-
Repeatedly extract the solution with dichloromethane.[5]
4. Final Processing:
-
Combine all dichloromethane extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[5]
5. Quantification (via HPLC-UV-MS):
-
A sensitive and accurate high-performance liquid chromatography-ultraviolet-mass spectrometry (HPLC-UV-MS) method has been developed for the quantification of major aporphines, using cassythine as a reference standard.[5]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction of the total alkaloid fraction from Cassytha filiformis.
Caption: Workflow for the extraction of this compound.
Proposed Signaling Pathway of this compound
This compound, as an aporphine alkaloid, is known to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[5][6] This interference with DNA replication and transcription can trigger a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis, which may be mediated by the p53 tumor suppressor protein.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. scispace.com [scispace.com]
- 3. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. [PDF] Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | Semantic Scholar [semanticscholar.org]
High-Performance Liquid Chromatography (HPLC) Method for the Purification of Cassythicine
Application Note and Protocol
This document provides a detailed methodology for the purification of Cassythicine, a major aporphine alkaloid found in the parasitic plant Cassytha filiformis. The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for isolating this pharmacologically significant compound. The described High-Performance Liquid Chromatography (HPLC) method is based on established and validated procedures for aporphine alkaloid separation.[1][2][3]
Introduction
This compound is an aporphine alkaloid present in Cassytha filiformis, a plant used in traditional medicine for various ailments.[4][5] Aporphine alkaloids, as a class of isoquinoline alkaloids, are known for their diverse biological activities, including potential anticancer properties.[6][7] The purification of this compound is a critical step for its further pharmacological investigation and development. This protocol details an HPLC method for the efficient separation and purification of this compound from a crude alkaloid extract.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other alkaloids and impurities present in the extract of Cassytha filiformis. The separation is achieved based on the differential partitioning of the sample components between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution is employed to ensure optimal resolution of the target compound.
Experimental Protocols
Plant Material and Extraction of Alkaloids
A sensitive and accurate procedure for the extraction of alkaloids from Cassytha filiformis is crucial for successful purification.[1][2][3]
Materials:
-
Dried and powdered Cassytha filiformis plant material
-
Methanol
-
Hydrochloric acid (HCl), 2%
-
Ammonia solution
-
Dichloromethane
-
Rotary evaporator
-
pH meter
Protocol:
-
Macerate the dried, powdered plant material in methanol for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the resulting residue with a 2% HCl solution.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Basify the aqueous phase with ammonia solution to a pH of 9-10.
-
Extract the alkaloids from the basified aqueous phase with dichloromethane.
-
Combine the organic layers and evaporate to dryness to obtain the crude alkaloid extract.
High-Performance Liquid Chromatography (HPLC)
The following HPLC parameters have been optimized for the separation of aporphine alkaloids from Cassytha filiformis.[1][2][3]
Instrumentation:
-
HPLC system with a gradient pump, UV-Vis detector, and fraction collector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | RP-select B (5 µm) or equivalent C18 column |
| Mobile Phase A | Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-40% B over a specified time |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL (analytical) or higher for preparative scale |
| Column Temperature | 35°C |
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Dissolve the crude alkaloid extract in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the gradient program to separate the components.
-
Monitor the chromatogram at 270 nm.
-
Collect the fractions corresponding to the this compound peak based on retention time.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following table summarizes the key quantitative data for the HPLC method validation using this compound as a reference standard.[1][2][3]
| Parameter | Value |
| Detection Limit (LOD) | 13 µg/mL |
| Quantitation Limit (LOQ) | 20 µg/mL |
| Total Alkaloid Content Variation in Samples | 0.11% to 0.43% |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound purification from Cassytha filiformis.
Logical Relationship of HPLC Parameters
The diagram below shows the relationship between the key HPLC parameters for successful separation.
Caption: Key HPLC parameters for this compound purification.
Conclusion
The described HPLC method provides a robust and reproducible approach for the purification of this compound from Cassytha filiformis. The detailed protocol and optimized parameters will enable researchers to obtain high-purity this compound for subsequent in-vitro and in-vivo studies, thereby facilitating the exploration of its therapeutic potential.
References
- 1. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. [PDF] Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | Semantic Scholar [semanticscholar.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. mdpi.com [mdpi.com]
- 7. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic approaches and biological significance of Cassythicine and its related aporphine alkaloids. This guide includes detailed protocols for key synthetic transformations, quantitative data where available, and visual representations of synthetic pathways.
This compound is a naturally occurring aporphine alkaloid found in the parasitic plant Cassytha filiformis.[1][2] Like many aporphine alkaloids, it has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.[1][2] The synthesis of this compound and its analogs is a key area of research for the development of novel therapeutic agents. This document outlines the common strategies employed in the total synthesis of the aporphine core structure, which can be adapted for the specific synthesis of this compound.
Synthetic Strategies for the Aporphine Core
The construction of the characteristic tetracyclic core of aporphine alkaloids is the central challenge in their total synthesis. Several key strategies have been developed, often inspired by the proposed biosynthetic pathways.
A prominent and historically significant method for the synthesis of the aporphine ring system is the Grewe cyclization . This reaction typically involves the acid-catalyzed cyclization of a 1-benzyl-1,2,3,4,5,8-hexahydroisoquinoline derivative to form the morphinan skeleton, which can then be rearranged to the aporphine framework. While effective, this method can sometimes lead to the formation of abnormal cyclization products.
More contemporary approaches to the aporphine core include:
-
Photocatalytic Oxidative Phenol Coupling: This biomimetic strategy mimics the natural biosynthesis of aporphine alkaloids. It involves the intramolecular coupling of a phenolic benzylisoquinoline precursor, often mediated by a photocatalyst, to forge the key biaryl bond of the aporphine core.
-
Benzyne Chemistry: The use of benzyne intermediates allows for the construction of the aporphine skeleton through cycloaddition reactions, such as the Diels-Alder reaction. This approach often requires the synthesis of specialized benzyne precursors.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki-Miyaura coupling, are employed to construct the biaryl linkage central to the aporphine structure. This often involves the coupling of a halogenated isoquinoline derivative with a suitably functionalized aromatic partner.
The following diagram illustrates a generalized synthetic workflow for the construction of an aporphine alkaloid core, highlighting the key bond formations.
References
Stereoselective Synthesis of the Cassythicine Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassythicine is a naturally occurring aporphine alkaloid found in plants of the Cassytha genus. Aporphine alkaloids exhibit a wide range of biological activities, and as such, the development of efficient and stereoselective synthetic routes to access these molecules is of significant interest to the medicinal chemistry and drug development community. This document provides a detailed overview of a plausible stereoselective synthetic strategy for the core structure of (S)-Cassythicine, based on established methodologies for the synthesis of related aporphine alkaloids. The key transformations, including a Bischler-Napieralski reaction to form the isoquinoline core and a subsequent intramolecular biaryl coupling to construct the characteristic tetracyclic framework, are detailed. Experimental protocols for these key steps, along with expected quantitative data, are provided to guide researchers in the synthesis of this compound and its analogs.
Introduction
Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids characterized by a tetracyclic core. This compound, isolated from Cassytha filiformis, is a representative member of this family.[1][2] The rigid, three-dimensional structure of the aporphine core makes it an attractive scaffold for interacting with various biological targets. Indeed, this compound and related alkaloids have been reported to possess a range of biological activities, including antitrypanosomal and cytotoxic effects.[1][3] The mechanism of action for some aporphines is believed to involve intercalation into DNA and inhibition of topoisomerase activity.[1][3] The development of a robust and stereoselective synthetic route is crucial for enabling further investigation into the medicinal potential of this compound and for the generation of novel analogs with improved pharmacological properties.
This application note outlines a proposed stereoselective synthesis of the (S)-Cassythicine core structure. The strategy relies on well-precedented reactions, ensuring a high probability of success for researchers skilled in organic synthesis.
Synthetic Strategy Overview
The proposed retrosynthetic analysis for (S)-Cassythicine is depicted below. The key disconnections involve a late-stage intramolecular biaryl coupling to form the C-ring and a Bischler-Napieralski reaction to construct the dihydroisoquinoline B-ring. The stereochemistry of the final product is established early in the synthesis through the use of an enantiomerically pure starting material, (S)-DOPA.
Caption: Retrosynthetic analysis of (S)-Cassythicine.
Experimental Protocols
Step 1: Synthesis of the N-Acyl-β-phenylethylamine Intermediate
The synthesis commences with the protection and functionalization of commercially available (S)-3,4-dihydroxyphenylalanine ((S)-DOPA) to install the necessary protecting groups and prepare it for coupling with the second aromatic fragment.
Protocol:
-
Protection of (S)-DOPA: To a solution of (S)-DOPA in a suitable solvent (e.g., methanol/water), add a base (e.g., NaHCO₃) followed by the sequential addition of protecting group reagents (e.g., benzyl bromide for the catechol and Boc anhydride for the amine). Stir the reaction at room temperature until completion, as monitored by TLC.
-
Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol using a suitable reducing agent (e.g., LiAlH₄) in an anhydrous solvent like THF at 0 °C to room temperature.
-
Conversion to Amine: The resulting alcohol is converted to the corresponding amine via a two-step process involving mesylation followed by displacement with sodium azide and subsequent reduction (e.g., by catalytic hydrogenation).
-
Amide Coupling: The resulting β-phenylethylamine is coupled with a suitably substituted and protected aryl acetic acid (e.g., 2-bromo-5-methoxy-phenylacetic acid) using a standard peptide coupling reagent such as EDC/HOBt in a solvent like DMF.
Quantitative Data (Estimated):
| Step | Product Yield (%) | Enantiomeric Excess (%) |
| Protection | 85-95 | >99 |
| Reduction | 80-90 | >99 |
| Amination | 70-80 (over 2 steps) | >99 |
| Amide Coupling | 80-90 | >99 |
Step 2: Bischler-Napieralski Cyclization
The N-acyl-β-phenylethylamine intermediate undergoes an intramolecular cyclization to form the dihydroisoquinoline core.
Protocol:
-
To a solution of the N-acyl-β-phenylethylamine in a dry, aprotic solvent (e.g., acetonitrile or toluene), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O) at 0 °C.
-
The reaction mixture is then heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is carefully quenched with ice and basified with an aqueous solution of NaOH or NH₄OH.
-
The product is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried and concentrated.
-
The resulting crude dihydroisoquinoline is typically reduced in situ with a reducing agent like sodium borohydride (NaBH₄) in methanol to afford the more stable tetrahydroisoquinoline.
Quantitative Data (Estimated):
| Step | Product Yield (%) |
| Bischler-Napieralski/Reduction | 60-80 |
Step 3: Intramolecular Biaryl Coupling and Final Steps
The final key step is the intramolecular coupling of the two aromatic rings to form the tetracyclic aporphine core. A palladium-catalyzed Suzuki or Heck-type coupling is a common and effective method.
Protocol:
-
To a solution of the brominated tetrahydroisoquinoline in a suitable solvent system (e.g., toluene/water or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or ester if performing a Suzuki coupling (formed in situ from the corresponding aryl bromide).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.
-
After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
-
Deprotection: The protecting groups (e.g., benzyl ethers) are removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-Cassythicine.
Quantitative Data (Estimated):
| Step | Product Yield (%) |
| Intramolecular Coupling | 50-70 |
| Deprotection | 85-95 |
Logical Workflow of the Synthesis
Caption: Proposed workflow for the stereoselective synthesis of (S)-Cassythicine.
Biological Activity and Signaling Pathways
This compound has been identified as a biologically active molecule with potential therapeutic applications. Studies on the crude alkaloid extracts of Cassytha filiformis and isolated compounds, including this compound, have demonstrated notable bioactivities.
Antitrypanosomal Activity: this compound has shown in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis.[1][2]
Cytotoxicity: The compound has also exhibited cytotoxic effects against various cancer cell lines, including HeLa cells.[1]
Mechanism of Action: The primary mechanism of action for this compound and related aporphine alkaloids is believed to be their interaction with DNA. Spectroscopic studies have indicated that these molecules act as DNA intercalating agents.[1][3] Furthermore, biochemical assays have shown that they can interfere with the catalytic activity of topoisomerases.[1][3] By stabilizing the DNA-topoisomerase complex, these compounds can lead to DNA strand breaks, ultimately triggering apoptotic cell death. The precise downstream signaling pathways affected by this DNA damage response are a subject of ongoing research but likely involve pathways that sense DNA damage and initiate cell cycle arrest or apoptosis, such as the p53 signaling pathway.
Caption: Proposed mechanism of action for this compound.
Conclusion
The stereoselective synthesis of the this compound core structure can be achieved through a convergent and well-precedented synthetic route. The key steps, including the Bischler-Napieralski reaction and an intramolecular biaryl coupling, provide a reliable means to construct the characteristic aporphine framework. The biological activities of this compound, particularly its antitrypanosomal and cytotoxic effects mediated through DNA intercalation and topoisomerase inhibition, highlight its potential as a lead compound for drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and further investigate this promising natural product.
References
- 1. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. [PDF] Studies on Cassytha filiformis from Benin: isolation, biological activities and quantification of aporphines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Cassythicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassythicine is an aporphine alkaloid isolated from the parasitic plant Cassytha filiformis, a plant with a history of use in traditional medicine for various ailments, including cancer. Preliminary studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines, suggesting its promise as a potential anticancer agent. Understanding the cytotoxic mechanism of this compound is crucial for its development as a therapeutic agent. This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic effects of this compound, assess its potency, and elucidate the underlying molecular mechanisms.
The assays described herein are designed to measure key indicators of cell health and death, including metabolic activity, plasma membrane integrity, mitochondrial function, and the activation of apoptotic pathways.
Data Presentation: Cytotoxicity of this compound and Related Alkaloids
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and other alkaloids isolated from Cassytha filiformis across various cell lines. These values quantify the concentration of the compound required to inhibit the growth of 50% of the cell population and are a primary indicator of cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | HL-60 | Human Promyelocytic Leukemia | 19.9 |
| Mel-5 | Human Melanoma | 24.3 | |
| Actinodaphnine | HL-60 | Human Promyelocytic Leukemia | 15.4 |
| Mel-5 | Human Melanoma | 25.7 | |
| Neolitsine | HeLa | Human Cervical Cancer | 21.6 |
| 3T3 | Mouse Embryonic Fibroblast (Non-cancer) | 21.4 | |
| Dicentrine | HeLa | Human Cervical Cancer | >100 |
| 3T3 | Mouse Embryonic Fibroblast (Non-cancer) | >100 |
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates a comprehensive workflow for evaluating the cytotoxic properties of this compound, from initial screening to mechanistic studies.
Caption: A logical workflow for the in vitro cytotoxic evaluation of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related aporphine alkaloids and common apoptotic mechanisms, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of executioner caspases.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] x 100.
-
Plot % Viability against this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 1% Triton X-100 for 30-45 minutes before supernatant collection.
-
Background Control: Culture medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100.
-
JC-1 Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: The JC-1 dye is a lipophilic cationic probe used to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early event in apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control treated with a mitochondrial uncoupler like CCCP.
-
JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in culture medium. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Red Fluorescence (Aggregates): Excitation ~585 nm / Emission ~590 nm.
-
Green Fluorescence (Monomers): Excitation ~514 nm / Emission ~529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of ΔΨm.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are the main executioner caspases. This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7. Upon cleavage, a fluorophore or a luminescent substrate is released, generating a signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence) and treat with this compound as described previously. Include a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Procedure ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the caspase reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading from all samples. Express caspase-3/7 activity as fold change relative to the vehicle-treated control.
Application Notes and Protocols for Testing Cassythicine Efficacy on HeLa and MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-cancer efficacy of Cassythicine, an alkaloid derived from Cassytha filiformis, on the human cervical cancer cell line (HeLa) and the human breast cancer cell line (MCF-7). The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis induction, and mechanisms of action of plant-derived compounds.
Introduction to this compound and Target Cell Lines
This compound is an aporphine alkaloid isolated from the parasitic plant Cassytha filiformis.[1][2] This plant has been traditionally used in folk medicine for treating various ailments, including cancer.[3][4][5][6] Scientific studies have indicated that extracts of Cassytha filiformis and its constituent alkaloids possess cytotoxic properties against several cancer cell lines.[1][2]
HeLa Cells: An immortal cell line derived from cervical cancer cells. They are a widely used model in cancer research due to their robustness and rapid growth.[1] Studies have shown that alkaloids from Cassytha filiformis, such as neolitsine and glaucine, exhibit cytotoxic effects on HeLa cells.[1][2]
MCF-7 Cells: A human breast cancer cell line that is estrogen receptor (ER) positive. It is a common model for studying breast cancer and the effects of potential therapeutics.
Quantitative Data Summary
Due to the novelty of this compound, extensive quantitative data on its specific efficacy is limited. However, data from related compounds isolated from Cassytha filiformis provide a preliminary indication of potential cytotoxic activity.
Table 1: Cytotoxicity of Aporphine Alkaloids from Cassytha filiformis on Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| Neolitsine | HeLa | Cytotoxicity Assay | Cell Viability | 21.6 µM | [1] |
| Cassythine | HL-60 | Cytotoxicity Assay | Cell Viability | 19.9 µM | [1] |
| Cassythine | Mel-5 | Cytotoxicity Assay | Cell Viability | 24.3 µM | [1] |
| Actinodaphnine | HL-60 | Cytotoxicity Assay | Cell Viability | 15.4 µM | [1] |
| Actinodaphnine | Mel-5 | Cytotoxicity Assay | Cell Viability | 25.7 µM | [1] |
| Glaucine | HeLa | Cytotoxicity Assay | Cell Viability | 8.2 µM | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Culture and Maintenance
Protocol 3.1.1: HeLa and MCF-7 Cell Culture
-
Media Preparation:
-
HeLa Cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MCF-7 Cells: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth daily and subculture when they reach 80-90% confluency.
-
For subculturing, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a 0.25% Trypsin-EDTA solution.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol 3.2.1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3.3.1: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the determined IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptotic Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Protocol 3.4.1: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Potential Signaling Pathway of this compound
Based on the mechanism of related aporphine alkaloids, this compound may exert its anti-cancer effects by inducing DNA damage, leading to the activation of the intrinsic apoptotic pathway.
Diagram of a a Hypothesized this compound-Induced Apoptotic Pathway
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. animalmedicalresearch.org [animalmedicalresearch.org]
Application Notes & Protocols for DNA Intercalation Assays with Cassythicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassythicine is an aporphine alkaloid found in the parasitic plant Cassytha filiformis. Aporphine alkaloids from this plant have been shown to possess biological activities, including cytotoxic and antitrypanosomal effects.[1][2] The mechanism of action for some of these alkaloids involves the intercalation into DNA, a process where a molecule inserts itself between the base pairs of the DNA double helix.[1][2] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, making it a point of interest for anticancer drug development.[3][4][5]
These application notes provide detailed protocols for investigating the DNA intercalating properties of this compound using common biophysical techniques: UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism.
Principle of DNA Intercalation Assays
DNA intercalation by a ligand like this compound can be detected by monitoring changes in the physical and spectral properties of both the DNA and the ligand upon binding. Key indicators of intercalation include:
-
Hypochromism and Bathochromic Shift in UV-Visible Spectra: A decrease in the absorbance intensity (hypochromism) and a shift to a longer wavelength (bathochromic or red shift) of the ligand's absorption spectrum upon binding to DNA are characteristic of intercalation.[6]
-
Fluorescence Quenching: The fluorescence emission of a DNA-binding molecule is often quenched upon intercalation due to the shielding effect of the DNA base pairs.[7][8]
-
Changes in DNA Conformation: Intercalation causes unwinding and lengthening of the DNA helix, which can be monitored by techniques like circular dichroism and viscometry.[2][9]
-
Increased DNA Thermal Stability: The binding of an intercalator can stabilize the DNA double helix, leading to an increase in its melting temperature (Tm).[10][11]
Data Presentation: Summary of Expected Quantitative Results
Due to the limited published data on the specific DNA binding of this compound, the following table summarizes expected and illustrative quantitative data based on studies of related aporphine alkaloids and other known DNA intercalators. This data is intended for demonstrative purposes within the provided protocols.
| Parameter | Expected/Illustrative Value | Technique | Reference/Note |
| Binding Constant (Kb) | ~ 1 x 105 M-1 | UV-Vis & Fluorescence Spectroscopy | Illustrative value based on typical DNA intercalators.[12][13] |
| Hypochromism (%) | 30 - 40% | UV-Visible Spectroscopy | Based on studies of aporphine alkaloids from Cassytha filiformis.[6] |
| Bathochromic Shift (nm) | > 4 nm | UV-Visible Spectroscopy | Based on studies of aporphine alkaloids from Cassytha filiformis.[6] |
| Fluorescence Quenching (%) | 50 - 70% | Fluorescence Spectroscopy | Illustrative value. |
| Stern-Volmer Constant (Ksv) | ~ 1 x 104 M-1 | Fluorescence Spectroscopy | Illustrative value.[13] |
| Change in Melting Temp. (ΔTm) | + 5 - 10 °C | UV-Vis Spectroscopy (Thermal Denaturation) | Illustrative value. |
Experimental Protocols
Materials and General Preparations
-
This compound: Dissolved in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution. The final solvent concentration in the assay should be kept low (<1%) to avoid interference.
-
DNA: High-quality calf thymus DNA (ct-DNA) is commonly used. Prepare a stock solution in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 is a common buffer for these assays.
-
Instruments: A UV-Visible spectrophotometer, a spectrofluorometer, and a circular dichroism spectropolarimeter are required.
Protocol 1: UV-Visible Spectroscopic Titration
This protocol determines the binding constant (Kb) and observes spectral changes (hypochromism and bathochromic shift).
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of this compound (typically in the UV-A or visible range for aporphine alkaloids).
-
Sample Preparation:
-
Prepare a solution of this compound at a fixed concentration in the buffer.
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ct-DNA.
-
A corresponding blank with ct-DNA alone should be used for baseline correction.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each sample.
-
-
Data Analysis:
-
Observe the changes in the absorbance maximum (λmax) and intensity.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].[12]
-
Protocol 2: Fluorescence Quenching Assay
This protocol measures the quenching of this compound's intrinsic fluorescence upon DNA binding to determine the binding affinity.
-
Instrument Setup: Set the spectrofluorometer with an excitation wavelength appropriate for this compound and record the emission spectrum.
-
Sample Preparation:
-
Prepare a solution of this compound at a fixed concentration.
-
Titrate this solution with increasing concentrations of ct-DNA.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
-
Analyze the quenching of fluorescence intensity using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and Ksv is the Stern-Volmer quenching constant.
-
The binding constant (Kb) can also be determined from a plot of log[(F0-F)/F] vs log[DNA].
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol assesses conformational changes in DNA upon this compound binding.
-
Instrument Setup: Use a CD spectropolarimeter to scan the UV region (typically 220-320 nm for DNA).
-
Sample Preparation:
-
Prepare a solution of ct-DNA at a fixed concentration.
-
Record the CD spectrum of DNA alone.
-
Add increasing amounts of this compound to the DNA solution and record the spectrum after each addition.
-
-
Data Acquisition:
-
Record the CD spectra for each sample.
-
-
Data Analysis:
Protocol 4: DNA Thermal Denaturation (Melting Temperature) Assay
This protocol determines the change in DNA melting temperature (Tm) upon this compound binding.
-
Instrument Setup: Use a UV-Visible spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm.
-
Sample Preparation:
-
Prepare two samples: one with ct-DNA alone and another with ct-DNA and this compound.
-
-
Data Acquisition:
-
Slowly increase the temperature of the samples (e.g., 1 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Record the absorbance at 260 nm at each temperature increment.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the DNA melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured (the midpoint of the transition).
-
An increase in Tm in the presence of this compound indicates stabilization of the DNA duplex.
-
Visualizations
Experimental Workflow
Caption: Workflow for DNA intercalation assays with this compound.
Proposed Signaling Pathway
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and DNA damaging activity of some aporphine alkaloids from Stephania dinklagei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionine interaction to DNA: comparative spectroscopic studies on double stranded versus single stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction Studies of an Anticancer Alkaloid, (+)-(13aS)-Deoxytylophorinine, with Calf Thymus DNA and Four Repeated Double-Helical DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of ionic strength on melting of DNA modified by platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melting of cross-linked DNA v. cross-linking effect caused by local stabilization of the double helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA/Protein Binding and Apoptotic-Induced Anticancer Property of a First Time Reported Quercetin–Iron(III) Complex Having a Secondary Anionic Residue: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, HSA/DNA Binding, and Cytotoxic Activity of [RuCl2(η6-p-cymene)(bph-κN)] Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cassythicine as a Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes, categorized as type I and type II, act by creating transient single- or double-strand breaks in the DNA backbone, respectively.[1][2] Due to their vital role in cell proliferation, topoisomerases have emerged as key targets for the development of anticancer therapeutics.[1][3] Topoisomerase inhibitors interfere with the enzymatic cycle, leading to the accumulation of DNA strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells.[2][3]
This document provides a detailed protocol for evaluating the inhibitory potential of Cassythicine, a novel compound of interest, against human topoisomerase I (Topo I) and topoisomerase II (Topo II). The following protocols are based on established and widely used methodologies for assessing topoisomerase inhibition.
Hypothetical Inhibitory Activity of this compound
The following tables present hypothetical quantitative data for the inhibitory activity of this compound against human topoisomerase I and II. This data is for illustrative purposes to guide the presentation of experimental findings.
Table 1: Hypothetical IC50 Values of this compound against Human Topoisomerase I
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Camptothecin (Control) | 0.8 |
Table 2: Hypothetical IC50 Values of this compound against Human Topoisomerase II
| Compound | IC50 (µM) |
| This compound | 12.7 |
| Etoposide (Control) | 1.5 |
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Camptothecin (positive control)
-
Sterile deionized water
-
5x Stop Buffer/Gel Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a reaction mixture on ice containing 10x Topo I Assay Buffer, supercoiled plasmid DNA, and sterile deionized water to the desired final volume.
-
Add varying concentrations of this compound or the control compound (Camptothecin) to the reaction tubes. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding human Topoisomerase I to each tube, except for the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and destain with water.
-
Visualize the DNA bands under UV light and capture the image. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of inhibition.
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
ATP solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Etoposide (positive control)
-
Sterile deionized water
-
5x Stop Buffer/Gel Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
On ice, prepare a reaction mixture containing 10x Topo II Assay Buffer, kDNA, ATP solution, and sterile deionized water to the desired final volume.
-
Add varying concentrations of this compound or the control compound (Etoposide) to the reaction tubes. Include a solvent control.
-
Initiate the reaction by adding human Topoisomerase II to each tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis until sufficient separation is achieved.
-
Stain the gel with ethidium bromide and destain.
-
Visualize the DNA under UV light. Decatenated kDNA minicircles will migrate into the gel, while the catenated network will remain in the well, indicating the level of enzyme inhibition.
References
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Cassythicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassythicine is an aporphine alkaloid found in the parasitic plant Cassytha filiformis. Traditional medicine has long utilized extracts of Cassytha filiformis for a variety of ailments, including inflammation, cancer, and wounds. Modern scientific investigations have begun to explore the pharmacological potential of this plant and its bioactive constituents. These application notes provide a framework for the in vivo evaluation of isolated this compound, drawing upon established animal models used for assessing the efficacy of natural products with similar therapeutic indications. While in vivo data specifically on isolated this compound is currently limited, the following protocols are based on established methodologies for evaluating the anti-inflammatory, analgesic, and anticancer properties of novel compounds.
Data Presentation: Efficacy of Cassytha filiformis Extracts
Quantitative data from in vivo studies on extracts of Cassytha filiformis provide a strong rationale for the investigation of its purified constituents, such as this compound. The following tables summarize key findings from studies evaluating these extracts.
Table 1: Anti-Inflammatory Activity of Cassytha filiformis Extract in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| C. filiformis Extract | 200 | 0.54 ± 0.04 | 36.47 |
| C. filiformis Extract | 400 | 0.41 ± 0.03 | 51.76 |
Table 2: Analgesic Activity of Cassytha filiformis Extract in Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SD) | % Inhibition of Writhing |
| Control (Vehicle) | - | 45.8 ± 3.2 | - |
| Aspirin | 100 | 18.2 ± 2.1 | 60.26 |
| C. filiformis Extract | 200 | 28.4 ± 2.5 | 37.99 |
| C. filiformis Extract | 400 | 20.1 ± 1.9 | 56.11 |
Table 3: Wound Healing Efficacy of Cassytha filiformis Extract in an Excision Wound Model in Rats
| Treatment Group | Concentration (%) | Day of Complete Epithelialization (Mean ± SD) | Wound Contraction (%) on Day 16 (Mean ± SD) |
| Control (Ointment Base) | - | 23.5 ± 0.5 | 85.2 ± 1.5 |
| Povidone-Iodine | 5 | 17.0 ± 0.4 | 100 |
| C. filiformis Extract | 2.5 | 20.0 ± 0.6 | 92.8 ± 1.2 |
| C. filiformis Extract | 5 | 16.5 ± 0.5 | 100 |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound's efficacy. These protocols are based on standard, widely accepted models for assessing anti-inflammatory, analgesic, and anticancer activities.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a well-established method for evaluating acute inflammation.
Materials:
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Male Wistar rats (150-200 g)
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This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
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Carrageenan (1% w/v in sterile saline)
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Indomethacin (positive control)
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Plethysmometer
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Animal cages
Procedure:
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Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.
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Grouping: Divide the animals into four groups (n=6 per group):
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Group I: Vehicle control
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Group II: Indomethacin (10 mg/kg, p.o.)
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Group III: this compound (low dose, e.g., 20 mg/kg, p.o.)
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Group IV: this compound (high dose, e.g., 40 mg/kg, p.o.)
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Drug Administration: Administer the respective treatments orally.
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Induction of Inflammation: One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
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Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Materials:
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Swiss albino mice (20-25 g)
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This compound (dissolved in a suitable vehicle)
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Acetic acid (0.6% v/v in distilled water)
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Aspirin (positive control)
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Observation chambers
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Animal cages
Procedure:
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Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
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Grouping: Divide the animals into four groups (n=6 per group):
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Group I: Vehicle control
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Group II: Aspirin (100 mg/kg, p.o.)
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Group III: this compound (low dose, e.g., 20 mg/kg, p.o.)
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Group IV: this compound (high dose, e.g., 40 mg/kg, p.o.)
-
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Drug Administration: Administer the respective treatments orally.
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Induction of Writhing: Thirty minutes after drug administration, inject 0.1 ml/10g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
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Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
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Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Anticancer Efficacy: Xenograft Tumor Model in Nude Mice
This model is a standard for evaluating the in vivo anticancer activity of a test compound.
Materials:
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Athymic nude mice (BALB/c nu/nu), 4-6 weeks old
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Human cancer cell line (e.g., a relevant line based on in vitro studies of this compound)
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This compound (formulated for injection)
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Positive control anticancer drug (e.g., cisplatin, doxorubicin)
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Matrigel
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Calipers
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Sterile surgical instruments
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Animal housing under sterile conditions
Procedure:
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Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
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Tumor Cell Implantation:
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Harvest and resuspend the cancer cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µl.
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Subcutaneously inject 100 µl of the cell suspension into the right flank of each mouse.
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Tumor Growth Monitoring:
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
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-
Grouping and Treatment:
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Randomize the mice into treatment groups (n=8-10 per group) once the tumors reach the desired size:
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Group I: Vehicle control
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Group II: Positive control drug
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Group III: this compound (low dose)
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Group IV: this compound (high dose)
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Administer the treatments via the desired route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule (e.g., daily, every other day).
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-
Efficacy Evaluation:
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Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
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Excise the tumors and record their final weight.
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Data Analysis:
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Compare the mean tumor volumes and weights between the treated and control groups.
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Calculate the percentage of tumor growth inhibition.
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Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a proposed signaling pathway for this compound's anticancer activity and the general experimental workflow for its in vivo evaluation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Inhibition of inflammatory mediators by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cassythicine Yield from Natural Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cassythicine from its natural source, Cassytha filiformis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is an aporphine alkaloid, a class of naturally occurring nitrogen-containing organic compounds.[1] Its primary natural source is the parasitic plant Cassytha filiformis, which is widely distributed in tropical and subtropical regions.[2] This plant has a history of use in traditional medicine for various ailments.
Q2: What are the general principles for extracting this compound from Cassytha filiformis?
A2: The extraction of this compound, like other alkaloids, is based on its basic nature and solubility characteristics. The general process involves:
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Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for solvent penetration.
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Extraction: Using a suitable solvent system, often acidified, to extract the alkaloids from the plant matrix.
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Acid-Base Liquid-Liquid Extraction: Purifying the crude extract by partitioning it between an acidic aqueous phase and an organic solvent. The alkaloids, as salts, are soluble in the aqueous phase. After basifying the aqueous phase, the free-base alkaloids become soluble in an organic solvent, allowing for their separation from water-soluble impurities.
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Purification: Further purifying the alkaloid fraction using chromatographic techniques to isolate this compound.
Q3: Which solvents are most effective for this compound extraction?
A3: Polar solvents are generally effective for extracting alkaloids. Methanol and ethanol, often acidified with a weak acid like acetic acid, are commonly used.[3] A study on the extraction of aporphine alkaloids from Cassytha filiformis utilized methanol acidified with 1% acetic acid. The choice of solvent can significantly impact the yield and purity of the extracted alkaloids. A synergistic effect has been observed between chloroform and methanol in improving the extraction yield of some aporphine alkaloids.
Q4: How can the purity of the extracted this compound be enhanced?
A4: After the initial extraction, purification is crucial. Common techniques include:
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Column Chromatography: A standard method for separating alkaloids based on their different affinities for the stationary and mobile phases.
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High-Speed Counter-Current Chromatography (HSCCC): An advanced liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, reducing the risk of irreversible adsorption of the sample.[4][5][6]
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Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for isolating highly pure compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to a consistent powder. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent penetration. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. While methanol is effective, a mixture of solvents might improve the yield. Experiment with different solvent systems, such as methanol/chloroform mixtures. |
| Incorrect pH during Extraction | For acid-base extractions, ensure the pH is appropriately adjusted at each step. The initial acidic extraction should be sufficiently acidic (pH 2-3) to protonate the alkaloids, and the subsequent basification should be high enough (pH 9-11) to ensure the alkaloids are in their free base form for extraction into the organic solvent. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. While higher temperatures can increase solubility, they may also lead to the degradation of thermolabile compounds.[3] Perform small-scale experiments to determine the optimal conditions. |
| Degradation of this compound | Aporphine alkaloids can be sensitive to heat, light, and extreme pH.[7][8][9][10][11][12] Store extracts in dark, cool conditions and minimize the exposure time to harsh chemicals. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Surfactant-like Compounds | Cassytha filiformis extracts can contain compounds that act as natural emulsifiers. |
| Vigorous Shaking | Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the phases. |
| Solutions | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifuge the mixture to force the separation of the layers. - Filter the mixture through a bed of Celite or glass wool. - Allow the mixture to stand for an extended period. |
Issue 3: Contamination of the Extract
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contamination from Host Plant | Cassytha filiformis is a parasitic plant and can absorb chemical compounds, including other alkaloids, from its host plant.[13] This can lead to a complex mixture of alkaloids in the extract. |
| Solutions | - Careful Harvesting: Whenever possible, identify the host plant and harvest Cassytha filiformis from a single, known host species to ensure consistency between batches. - Advanced Purification: Employ high-resolution purification techniques like HSCCC or preparative HPLC to separate this compound from contaminating alkaloids. |
| Presence of Pigments and Fats | The initial crude extract will contain chlorophyll and other pigments, as well as fats and waxes. |
| Solutions | - Defatting Step: Before the main alkaloid extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane to remove fats and waxes. - Chromatographic Purification: These contaminants are typically removed during column chromatography or other purification steps. |
Data Presentation
Table 1: Comparison of Alkaloid Yield with Different Extraction Methods
| Extraction Method | Average Alkaloid Yield (%) | Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 67.9 | 48 hours | High |
| Soxhlet Extraction | 1.63 | 74.9 | 6 hours | High |
| Ultrasound-Assisted Extraction (UAE) | - | - | 30 minutes | Moderate |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 10 minutes | Low |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 15 minutes | Low |
Note: Data is generalized for medicinal plant alkaloids and indicates that modern techniques like ASE and MAE can significantly improve yield and purity while reducing time and solvent use.[2][14]
Table 2: Influence of Solvent Polarity on Alkaloid Extraction Yield (General)
| Solvent | Polarity Index | Relative Alkaloid Yield |
| n-Hexane | 0.1 | Low |
| Chloroform | 4.1 | Moderate |
| Ethyl Acetate | 4.4 | Moderate-High |
| Acetone | 5.1 | High |
| Ethanol | 5.2 | High |
| Methanol | 5.1 | Very High |
| Water | 10.2 | Low (for free bases) |
Note: The choice of solvent is critical, and often a mixture of solvents provides the best results. For aporphine alkaloids, a synergistic effect has been noted with a chloroform-methanol mixture.
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Cassytha filiformis
This protocol is adapted from a method developed for the extraction and quantification of aporphine alkaloids from Cassytha filiformis.
1. Plant Material Preparation:
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Air-dry the aerial parts of Cassytha filiformis.
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Grind the dried plant material into a fine powder.
2. Extraction:
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Macerate 50 g of the powdered plant material four times with 250 mL of methanol acidified with 1% acetic acid.
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Perform each maceration at 50°C in a refluxed water bath for 1 hour.
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Filter the extract after each maceration and wash the residue with 50 mL of the same solvent mixture.
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Combine all the filtrates.
3. Acid-Base Liquid-Liquid Extraction:
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Concentrate the combined filtrate under reduced pressure.
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Wash the resulting acidic aqueous solution with diethyl ether to remove non-polar impurities.
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Basify the aqueous solution to pH 8 with sodium bicarbonate (NaHCO₃) and extract with dichloromethane (CH₂Cl₂).
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Further basify the aqueous solution to pH 11 with 25% ammonium hydroxide (NH₄OH) and extract again with dichloromethane.
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Combine the dichloromethane layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude alkaloid extract.
4. Purification:
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Subject the crude alkaloid extract to column chromatography over silica gel.
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Elute with a gradient of dichloromethane and methanol.
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Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the fractions containing this compound.
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Further purify the combined fractions using preparative HPLC or HSCCC if necessary.
Visualizations
Experimental Workflow for this compound Extraction
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heat stability of micellar casein concentrates as affected by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aktpublication.com [aktpublication.com]
Technical Support Center: Total Synthesis of Cassythicine
NOTICE: Despite a comprehensive search of available scientific literature, a specific, published total synthesis for the aporphine alkaloid Cassythicine could not be located. Therefore, the following troubleshooting guide and frequently asked questions are based on the general challenges and methodologies reported for the synthesis of structurally related aporphine alkaloids. This information is intended to provide general guidance to researchers in the field.
Troubleshooting Guide: Common Challenges in Aporphine Alkaloid Synthesis
Researchers undertaking the synthesis of aporphine alkaloids like this compound may encounter several common challenges. This guide outlines potential issues and suggests troubleshooting strategies.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low yield in Bischler-Napieralski or Pictet-Spengler reaction | - Incomplete reaction. - Decomposition of the starting material or product under acidic conditions. - Steric hindrance from bulky substituents. | - Optimize reaction time and temperature. - Use milder condensing agents (e.g., POCl₃, PPA). - Protect sensitive functional groups. - For Pictet-Spengler, consider using a stronger acid catalyst or microwave irradiation. |
| Difficulty in achieving regioselective phenolic coupling | - Formation of multiple regioisomers due to similar reactivity of phenolic positions. - Over-oxidation or polymerization of the phenol. | - Employ directing groups to favor the desired coupling position. - Use a sterically hindered oxidizing agent to enhance selectivity. - Optimize the choice of oxidant (e.g., FeCl₃, VOF₃, K₃[Fe(CN)₆]). - Perform the reaction at low temperatures to minimize side reactions. |
| Poor enantioselectivity in asymmetric synthesis | - Ineffective chiral catalyst or auxiliary. - Racemization during a subsequent reaction step. | - Screen a variety of chiral ligands or catalysts. - Optimize reaction conditions (solvent, temperature, catalyst loading). - Ensure that subsequent steps are performed under conditions that do not compromise stereochemical integrity. |
| Challenges in the formation of the methylenedioxy bridge | - Low efficiency of the cyclization reaction. - Difficulty in sourcing or preparing the appropriate catechol precursor. | - Utilize reagents like diiodomethane or dibromomethane with a suitable base (e.g., Cs₂CO₃, K₂CO₃). - Consider using a phase-transfer catalyst to improve reaction rates. - Explore alternative enzymatic methods for methylenedioxy bridge formation if applicable. |
| Purification difficulties | - Similar polarity of the desired product and byproducts. - Tailing of nitrogen-containing compounds on silica gel. | - Employ alternative purification techniques such as preparative HPLC or counter-current chromatography. - Use a different stationary phase for column chromatography (e.g., alumina, C18). - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategic disconnections for the synthesis of the aporphine core?
A1: The most common retrosynthetic approaches for the aporphine skeleton involve:
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Bischler-Napieralski or Pictet-Spengler reaction: This strategy typically involves the cyclization of a substituted β-phenethylamine derivative to form the isoquinoline core, followed by further functionalization and cyclization to complete the aporphine framework.
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Phenolic oxidative coupling: This biomimetic approach mimics the natural biosynthetic pathway and involves the intramolecular coupling of a substituted 1-benzyltetrahydroisoquinoline precursor to form the biphenyl linkage of the aporphine core.
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Palladium-catalyzed cross-coupling reactions: Modern synthetic methods often employ Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to construct the biaryl bond of the aporphine skeleton.
Q2: What are the typical starting materials for aporphine alkaloid synthesis?
A2: Common starting materials include substituted phenethylamines and phenylacetic acids or their derivatives. These are used to construct the 1-benzylisoquinoline scaffold, which is a key intermediate in many synthetic routes.
Q3: How is the stereochemistry of the chiral center typically controlled?
A3: Enantioselective synthesis of aporphine alkaloids can be achieved through various methods, including:
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Use of a chiral pool: Starting from an enantiomerically pure precursor.
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Asymmetric catalysis: Employing chiral catalysts for key bond-forming reactions.
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Chiral auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.
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Resolution: Separating a racemic mixture into its constituent enantiomers, often through diastereomeric salt formation.
Experimental Workflow for a Generic Aporphine Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an aporphine alkaloid, highlighting the key stages that are often challenging.
Caption: Generalized synthetic workflow for aporphine alkaloids.
Logical Relationship of Key Challenges
The following diagram illustrates the interconnected nature of the challenges in aporphine synthesis.
Caption: Interdependencies of challenges in aporphine synthesis.
Technical Support Center: Overcoming Solubility Issues of Cassythicine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cassythicine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring aporphine alkaloid found in plants of the Cassytha genus. Like many other alkaloids, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro experiments.
Q2: What are the initial steps to dissolve this compound for an in vitro assay?
A2: The recommended starting point is to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. From this stock, you can make serial dilutions to achieve the desired final concentration in your aqueous assay medium.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays and should not significantly affect cell viability. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous culture medium. What can I do?
A4: This is a common issue. Please refer to the Troubleshooting Guide below for a stepwise approach to address this problem. Strategies include vortexing, gentle warming, and using a multi-step dilution protocol.
Q5: Are there alternative solvents or methods to improve this compound's solubility?
A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents (e.g., ethanol), pH adjustment, and formulation with solubilizing agents like cyclodextrins or surfactants. However, the compatibility of these agents with your specific assay must be validated.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound for in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gentle warming (e.g., 37°C) and vortexing can also aid dissolution. |
| Precipitation occurs immediately upon adding DMSO stock to aqueous medium. | The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to crash out. | - Reduce the final concentration: If experimentally feasible, lower the target concentration of this compound. - Two-step dilution: First, dilute the DMSO stock into a small volume of serum-containing medium or a protein solution (like BSA), then add this mixture to the final volume of the assay medium. - Pluronic F-68: Prepare a stock solution of Pluronic F-68 (a non-ionic surfactant) in your culture medium and use this for dilutions. |
| Precipitation is observed after a period of incubation. | The compound is not stable in the aqueous environment over time. | - Reduce incubation time: If the experimental design allows, shorten the exposure time of the cells to this compound. - Use of stabilizing excipients: Consider formulating this compound with agents like cyclodextrins that can form inclusion complexes and improve stability in solution. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. Precipitation may be occurring to different extents. | - Prepare fresh solutions: Always prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Visually inspect solutions: Before adding to cells, carefully inspect the final solution for any signs of precipitation. Centrifuge briefly if necessary and use the supernatant. |
| High background or interference in the assay. | The solvent or solubilizing agent is interfering with the assay readout. | - Run proper controls: Include a vehicle control (medium with the same concentration of DMSO or other solvents/excipients) to measure any background signal. - Assay compatibility check: Test the compatibility of any new solvent or excipient with your assay in a cell-free system if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions for a Cytotoxicity Assay
This protocol provides a general method for preparing this compound solutions for a standard in vitro cytotoxicity assay, such as an MTT or resazurin-based assay.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
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Vortex mixer
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Water bath (optional)
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: To minimize precipitation, add the this compound stock solution to the culture medium dropwise while gently vortexing the tube.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and does not exceed a non-toxic level for your cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Remove the old medium and replace it with the prepared working dilutions of this compound.
-
Include wells with medium only (blank) and medium with the same final concentration of DMSO as your treated wells (vehicle control).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Perform Cytotoxicity Assay:
-
Following incubation, proceed with your chosen cytotoxicity assay according to the manufacturer's instructions.
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Potential Signaling Pathways of this compound
Based on studies of related aporphine alkaloids, this compound may influence several key signaling pathways. The following diagrams illustrate these potential mechanisms of action.
Experimental workflow for a cytotoxicity assay with this compound.
Potential inhibition of the TLR2/NF-κB/MAPK signaling pathway by this compound.
Hypothesized mechanism of this compound-induced apoptosis via DNA damage.
Stability of Cassythicine in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Casticin in various solvent systems. The information is intended to assist in the design and execution of experiments, as well as in the interpretation of stability data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing Casticin?
A1: Casticin, a lipophilic flavonoid, exhibits good solubility in several organic solvents. For stock solutions and short-term storage, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used. It is sparingly soluble in aqueous buffers. If an aqueous solution is required for experimental purposes, it is recommended to first dissolve Casticin in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.
Q2: How stable is Casticin in aqueous solutions?
A2: Based on available data, Casticin is not recommended for long-term storage in aqueous solutions. It is advisable to prepare fresh aqueous solutions for daily use. The presence of water can potentially lead to hydrolysis of the flavonoid structure over time, especially at non-neutral pH.
Q3: Are there any known degradation pathways for Casticin?
A3: While specific degradation pathways for Casticin have not been extensively published, flavonoids, in general, can be susceptible to degradation under various stress conditions. Potential degradation pathways may include hydrolysis of ether linkages, oxidation of the phenolic hydroxyl groups, and cleavage of the heterocyclic C-ring. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are necessary to elucidate the specific degradation pathways and products of Casticin.
Q4: I am observing unexpected peaks in my chromatogram when analyzing Casticin. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several factors:
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Degradation Products: If the Casticin solution has been stored for an extended period, especially in an aqueous or protic solvent, the new peaks could be degradation products.
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Impurities: The unexpected peaks could be impurities from the initial Casticin sample.
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Contamination: Contamination from solvents, vials, or other experimental equipment can introduce extraneous peaks.
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Interference from Excipients: If you are working with a formulated product, excipients may interfere with the analysis.
It is recommended to run a fresh standard of Casticin and to perform a forced degradation study to identify potential degradation products.
Q5: How can I monitor the stability of Casticin in my solvent system?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the stability of Casticin. This involves developing and validating a method that can separate Casticin from its potential degradation products and impurities. The concentration of Casticin can then be monitored over time under specific storage conditions (e.g., temperature, light exposure) to determine its stability.
Data Presentation
Table 1: Solubility of Casticin in Common Organic Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
Note: This data is compiled from publicly available information and should be considered as an approximate guide. Actual solubility may vary depending on the specific solvent purity, temperature, and other experimental conditions.
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study of Casticin
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for Casticin.
1. Preparation of Stock Solution:
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Prepare a stock solution of Casticin in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or a slightly elevated temperature for a specified time. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a specified time.
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Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Casticin.
4. Data Evaluation:
-
Calculate the percentage of degradation of Casticin under each stress condition.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.
Mandatory Visualization
Caption: Workflow for a Forced Degradation Study of Casticin.
Caption: Potential Degradation Pathways of Casticin.
Technical Support Center: Minimizing Degradation of Cassythicine During Storage
For researchers, scientists, and drug development professionals working with Cassythicine, ensuring its stability throughout experimental workflows is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in minimizing the degradation of this aporphine alkaloid during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring aporphine alkaloid found in plants of the Cassytha genus.[1] Like many alkaloids, it is a bioactive compound with potential therapeutic properties.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general characteristics of aporphine alkaloids, the primary factors contributing to the degradation of this compound are exposure to light, heat, and oxidizing agents.[2] The tetracyclic aromatic core of aporphine alkaloids is susceptible to oxidation, which can be accelerated by these environmental factors.[2][3]
Q3: How should I store my solid this compound samples?
For optimal stability, solid this compound should be stored in a well-sealed, airtight container to protect it from moisture and atmospheric oxygen. The container should be protected from light by using an amber-colored vial or by storing it in a dark place. It is recommended to store solid samples at a controlled cool temperature, such as in a refrigerator (2-8 °C), to minimize thermal degradation.[4]
Q4: What are the best practices for storing this compound in solution?
When in solution, this compound may be more susceptible to degradation. To minimize this, consider the following:
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Solvent Choice: Use high-purity solvents. The choice of solvent can influence stability, and it is advisable to use solvents in which this compound is known to be stable, if such data is available.
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pH of the Solution: The stability of alkaloids in solution can be pH-dependent.[5][6] While specific data for this compound is limited, it is generally advisable to buffer the solution to a pH where the compound is most stable, which often tends to be in the slightly acidic range for many alkaloids.
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Protection from Light: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
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Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[4] For long-term storage, freezing is generally preferred.
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Inert Atmosphere: For highly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: I've noticed a change in the color of my this compound sample. What does this indicate?
A change in color, such as yellowing or browning, of a previously white or off-white solid or a colorless solution is often an indicator of chemical degradation. This is likely due to the formation of oxidized byproducts. If you observe a color change, it is recommended to re-analyze the purity of your sample before proceeding with experiments.
Q6: My experimental results are inconsistent. Could this compound degradation be the cause?
Inconsistent experimental results, particularly a decrease in the expected biological activity, can be a sign of sample degradation. If you suspect degradation, you should assess the purity of your this compound stock. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to quantify the amount of intact this compound and detect the presence of degradation products.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of this compound Upon Receipt | Improper handling or storage during transport. | Immediately analyze the purity of the new batch using a validated analytical method (e.g., HPLC). Contact the supplier if the purity is below the specified level. |
| Decreased Purity Over Time in Solid Form | Exposure to light, heat, or moisture. | Store solid this compound in a tightly sealed, amber-colored container at 2-8 °C. For long-term storage, consider a desiccator within the refrigerator. |
| Rapid Degradation in Solution | Inappropriate solvent, pH, light exposure, or temperature. | Prepare fresh solutions for each experiment. If stock solutions are necessary, store them in amber vials at -20 °C or below, under an inert atmosphere if possible. Conduct a small-scale stability study to determine the optimal solvent and pH for your experimental conditions. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation leading to the formation of new compounds. | Utilize a stability-indicating HPLC method to separate and identify potential degradation products.[7][8] The presence of new peaks confirms degradation. |
| Loss of Biological Activity | Degradation of the active this compound molecule. | Correlate the loss of activity with the purity of the compound determined by an analytical method. If degradation is confirmed, prepare fresh samples from a pure, properly stored stock. |
Quantitative Data on Aporphine Alkaloid Stability
| Stress Condition | Typical Conditions | Expected Degradation Range for Alkaloids (General) | Potential Degradation Products of Aporphine Alkaloids |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | 5-20% | Hydrolyzed derivatives (if ester or amide groups are present) |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48h | 10-30% | Hydrolyzed derivatives, potential rearrangement products |
| Oxidation | 3% H₂O₂ at room temperature for 24-48h | 10-40% | Oxoaporphines and other oxidized species[3] |
| Thermal Degradation | 60-80 °C for 48-72h | 5-20% | Thermally induced rearrangement or decomposition products |
| Photodegradation | Exposure to UV (254 nm) and visible light | 5-25% | Photochemically induced oxidation or rearrangement products |
Note: The actual degradation of this compound may vary depending on its specific chemical structure and the exact experimental conditions. It is highly recommended to perform a forced degradation study on your specific batch of this compound to obtain precise data.
Experimental Protocols
Stability-Indicating HPLC Method for Aporphine Alkaloids (Adapted from a validated method for this compound)[12]
This method can be used to assess the purity of this compound and to detect the presence of degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
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Solvent A: Acetonitrile
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Solvent B: Aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to a suitable value, e.g., 3-6)
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent A, gradually increasing to elute more hydrophobic compounds. An example could be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-10% A; 30-35 min, 10% A.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined experimentally, but a range of 230-280 nm is common for aporphine alkaloids).
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Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[9][10][11]
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Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
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Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.
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Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Incubate an aliquot of the stock solution at 80 °C. For solid-state thermal stress, place the powdered compound in an oven at 80 °C.
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Photodegradation: Expose an aliquot of the stock solution (in a quartz cuvette or a clear vial) and a sample of the solid compound to a photostability chamber with a combination of UV and visible light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Preparation for Analysis:
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For hydrolyzed samples, neutralize the solution before injection into the HPLC.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described above.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point.
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Determine the percentage of each degradation product formed.
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Calculate the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: A logical workflow for assessing and troubleshooting the stability of this compound samples.
Potential Degradation Pathway of Aporphine Alkaloids
Caption: A simplified diagram illustrating the potential oxidative degradation of aporphine alkaloids.
References
- 1. Kinetic modeling of the thermal inactivation of bacteriocin-like inhibitory substance p34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. questjournals.org [questjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. sgs.com [sgs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Cassythicine in vitro assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assay results involving Cassythicine and extracts of Cassytha filiformis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
A1: this compound is an aporphine alkaloid, a class of organic compounds known for their presence in various plants.[1] It is a bioactive component isolated from the parasitic plant Cassytha filiformis, which is used in traditional medicine in many tropical regions.[2][3][4] This plant is known to contain a variety of other bioactive compounds, including other alkaloids, flavonoids, and phenolic compounds.[2][5]
Q2: What are the known biological activities of this compound and related compounds from Cassytha filiformis?
A2: Extracts from Cassytha filiformis and its isolated compounds have demonstrated a range of biological activities in in vitro studies. These include antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[2][3] Specifically, alkaloids like cassythine and dicentrine have shown cytotoxic properties against cancer cell lines and antitrypanosomal activity.[4][6] Another compound found in plants of the same family, casticin, has been shown to induce cell cycle arrest and apoptosis in tumor cells.[7][8][9]
Q3: Why am I seeing high variability in my in vitro assay results with Cassytha filiformis extracts?
A3: High variability is a common challenge when working with natural product extracts. For Cassytha filiformis, this variability can be particularly pronounced due to several factors:
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Host Plant Influence: As a parasitic plant, the chemical composition of Cassytha filiformis can vary significantly depending on the host plant from which it derives nutrients.[2]
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Geographical Origin and Harvest Time: The geographical location and the season of collection can influence the concentration of bioactive compounds, including this compound.[4]
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Extraction Method: The choice of solvent and extraction technique can significantly impact the profile and concentration of compounds in the final extract.[4][10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT assay).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Variability in Extract Composition | Standardize the plant material and extraction process. | Plant Material: Document the host plant, geographical origin, and date of collection for your Cassytha filiformis sample. Whenever possible, use plant material from the same source for a series of experiments. Extraction: Use a standardized extraction protocol. Maceration with methanol or methanol-acetic acid mixtures has been reported for alkaloid extraction from Cassytha filiformis.[4] Ensure consistent solvent-to-solid ratios, extraction times, and temperatures. |
| Compound Solubility Issues | Ensure complete solubilization of this compound or the extract in the culture medium. | Solvent Selection: Use a biocompatible solvent like DMSO to prepare stock solutions. Final Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium below a non-toxic level (typically ≤ 0.5%). Run a solvent control to assess its effect on cell viability. Observation: Visually inspect the culture wells for any signs of precipitation after adding the test compound. |
| Cell Culture Inconsistencies | Maintain consistent cell culture practices. | Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift. Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate.[11] Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in the incubator. |
| Assay Protocol Variations | Adhere strictly to a validated assay protocol. | Reagent Preparation: Prepare fresh assay reagents for each experiment. Incubation Times: Use precise timing for compound exposure and incubation with assay reagents (e.g., MTT).[12] Washing Steps: Be gentle during washing steps to avoid detaching viable cells. |
Experimental Protocol: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of the this compound or Cassytha filiformis extract in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Issue 2: Difficulty in reproducing results from published literature.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Differences in Plant Material | Characterize your plant extract. | Phytochemical Screening: Perform preliminary phytochemical screening to identify the major classes of compounds present in your extract (e.g., alkaloids, flavonoids, tannins).[2][13] HPLC Fingerprinting: If possible, perform High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of your extract. This can be compared with published data or used for quality control across different batches. |
| Cell Line Differences | Authenticate your cell line. | Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. This ensures you are working with the correct cells and that they have not been misidentified or cross-contaminated. |
| Subtle Differences in Assay Conditions | Carefully review and replicate the published methodology. | Reagents and Equipment: Use the same or equivalent reagents and equipment as described in the publication.[2] Readout Time: Pay close attention to the timing of measurements, as this can significantly impact the results. |
Visualizations
Caption: Workflow for cytotoxicity testing.
Caption: Hypothesized apoptosis pathway.
References
- 1. Showing Compound this compound (FDB011382) - FooDB [foodb.ca]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. Unveiling Nature’s Pharmacy: A comprehensive review of Cassytha filiformis bioactive and their therapeutic potential [journalwjbphs.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. japsonline.com [japsonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. scispace.com [scispace.com]
Optimizing Cell-Based Assays for Consistent Cassythicine Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Cassythicine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for a new cell line would be from 0.1 µM to 100 µM.
Q3: How stable is this compound in solution?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.
Q4: What are the known cellular targets of this compound?
A4: this compound is a novel compound, and its precise mechanism of action is under active investigation. Preliminary studies suggest that it may modulate signaling pathways involved in apoptosis and cell cycle regulation.
Q5: Are there any known off-target effects of this compound?
A5: As with any new compound, it is crucial to evaluate potential off-target effects in your experimental system. We recommend including appropriate controls and utilizing multiple assay endpoints to confirm the specificity of this compound's effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogeneous single-cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors during compound addition | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low or no response to this compound | Incorrect compound concentration | Verify the concentration of your stock solution and perform serial dilutions accurately. |
| Cell line is resistant to this compound | Test a wider range of concentrations or try a different cell line. | |
| Insufficient incubation time | Optimize the incubation time for your specific assay and cell line. A time-course experiment is recommended. | |
| High background signal in control wells | Contamination (mycoplasma, bacteria, fungi) | Regularly test your cell cultures for mycoplasma. Practice aseptic techniques. |
| Issues with assay reagents | Check the expiration dates of your reagents. Prepare fresh reagents as needed. | |
| High cell density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[1] | |
| Inconsistent IC50 values across experiments | Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments.[2] |
| Differences in cell confluence at the time of treatment | Standardize the cell seeding density and treatment time to ensure consistent cell confluence. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity) | Regularly monitor and calibrate your incubator. |
Quantitative Data Summary
The following tables provide representative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| DLD-1 | Colorectal Adenocarcinoma | 5.2 |
| HCT116 | Colorectal Carcinoma | 7.8 |
| Caco-2 | Colorectal Adenocarcinoma | 15.1 |
| MCF-7 | Breast Adenocarcinoma | 10.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | % Viability (48h) |
| DLD-1 | 1 | 85.2 ± 4.1 |
| 5 | 51.3 ± 3.5 | |
| 10 | 22.7 ± 2.8 | |
| HCT116 | 1 | 89.1 ± 3.8 |
| 5 | 60.5 ± 4.2 | |
| 10 | 35.4 ± 3.1 |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of factors contributing to inconsistent results.
References
Technical Support Center: Enhancing the Bioavailability of Cassythicine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Cassythicine for in vivo studies. The information provided is based on established methods for improving the bioavailability of poorly soluble alkaloid compounds, as direct studies on this compound are limited.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low aqueous solubility of this compound powder. | This compound, as an aporphine alkaloid, likely has a complex, hydrophobic structure leading to poor dissolution in aqueous media. | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution.[1][2] 2. pH Adjustment: Investigate the pKa of this compound and adjust the pH of the vehicle to ionize the molecule, which may increase solubility. 3. Use of Co-solvents: Prepare a vehicle containing a mixture of water and a biocompatible organic solvent (e.g., ethanol, propylene glycol, PEG 400).[3] |
| Precipitation of this compound upon dilution of a stock solution. | The concentration of the co-solvent may be dropping below the level required to keep this compound in solution. | 1. Increase Co-solvent Concentration: If tolerated in the in vivo model, increase the proportion of the organic solvent in the final formulation. 2. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution properties.[4][5] 3. Utilize a Surfactant: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) to form micelles that can encapsulate this compound. |
| Inconsistent or low oral bioavailability in animal models. | - Poor absorption from the gastrointestinal (GI) tract. - First-pass metabolism in the liver. | 1. Lipid-Based Formulations: Encapsulate this compound in liposomes or self-emulsifying drug delivery systems (SEDDS) to enhance absorption via the lymphatic system, potentially bypassing some first-pass metabolism. 2. Inclusion Complexes: Formulate this compound with cyclodextrins to improve its solubility and dissolution rate in the GI tract.[1] 3. Permeation Enhancers: Co-administer with a permeation enhancer, though this should be done with caution due to potential effects on gut integrity. |
| High variability in plasma concentrations between individual animals. | - Differences in food intake affecting GI absorption. - Genetic variations in metabolic enzymes among the animals. | 1. Standardize Feeding Protocol: Ensure a consistent fasting and feeding schedule for all animals in the study. 2. Increase the Number of Animals: A larger sample size can help to mitigate the effects of inter-individual variability. 3. Consider a Different Route of Administration: If oral bioavailability remains highly variable, an intraperitoneal (IP) or intravenous (IV) route may be necessary for initial efficacy studies, although this does not address oral bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The initial and most critical step is to characterize the physicochemical properties of your this compound sample, particularly its aqueous solubility at different pH values and its stability. This information will guide your formulation strategy. If solubility is low, particle size reduction and the use of co-solvents are often the simplest first approaches to try.[1][2][3]
Q2: Are there any specific formulation techniques recommended for aporphine alkaloids like this compound?
A2: While specific data for this compound is scarce, for poorly soluble alkaloids, lipid-based formulations and solid dispersions are highly effective.[4][5] Lipid-based systems like liposomes can protect the compound from degradation in the GI tract and enhance absorption. Solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix, can significantly improve the dissolution rate.[5]
Q3: How do I choose between different bioavailability enhancement techniques?
A3: The choice of technique depends on several factors:
-
Physicochemical Properties of this compound: Solubility, stability, and melting point.
-
Intended Route of Administration: Oral, intravenous, etc.
-
Targeted Dose: The required concentration at the site of action.
-
Available Equipment and Resources: Some techniques, like preparing nanosuspensions or hot-melt extrusion for solid dispersions, require specialized equipment.
The following workflow can guide your decision-making process:
Q4: What pharmacokinetic parameters should I measure in my in vivo study?
A4: For a single-dose oral bioavailability study, you should measure the plasma concentration of this compound over time and determine the following key parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time. Comparing these parameters between your enhanced formulation and a simple suspension of this compound will allow you to calculate the relative bioavailability.
Q5: Are there any known signaling pathways affected by this compound that I should be aware of for my pharmacodynamic studies?
A5: While direct evidence for this compound is limited, other aporphine alkaloids have been shown to exert anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6] Inhibition of this pathway can lead to apoptosis (programmed cell death).
Experimental Protocols
The following are detailed, illustrative protocols for preparing enhanced formulations of this compound. Note: These are generalized methods and may require optimization for this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to improve its oral bioavailability.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm)
Methodology:
-
Lipid Film Preparation:
-
Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[7]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at 40°C until a thin, dry lipid film is formed on the inner wall of the flask.[8]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at a temperature above the lipid transition temperature (e.g., 45-50°C). This will form multilamellar vesicles (MLVs).[8]
-
-
Size Reduction:
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using HPLC.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or another suitable volatile solvent
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Dissolution:
-
Solvent Evaporation:
-
Pour the solution into a petri dish and place it in a vacuum oven at 40-50°C until the solvent has completely evaporated.[10]
-
-
Pulverization and Sieving:
-
Scrape the resulting solid mass from the petri dish.
-
Grind the solid mass into a fine powder using a mortar and pestle.[9]
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
-
Characterization:
-
Perform in vitro dissolution studies comparing the solid dispersion to pure this compound and a simple physical mixture of this compound and the polymer.
-
Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the polymer matrix.
-
Data Presentation
The following tables present hypothetical data from an in vivo pharmacokinetic study in rats, comparing different formulations of this compound administered orally at a dose of 20 mg/kg.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 (Reference) |
| Liposomal this compound | 450 ± 70 | 4.0 ± 1.0 | 3400 ± 450 | 400 |
| Solid Dispersion (1:4) | 600 ± 90 | 1.0 ± 0.5 | 2975 ± 380 | 350 |
Table 2: In Vitro Dissolution of this compound Formulations in Simulated Gastric Fluid (pH 1.2)
| Time (min) | % Drug Dissolved - Suspension | % Drug Dissolved - Liposomal | % Drug Dissolved - Solid Dispersion |
| 15 | 5 ± 2 | 20 ± 5 | 65 ± 8 |
| 30 | 10 ± 3 | 35 ± 6 | 85 ± 7 |
| 60 | 18 ± 4 | 50 ± 7 | 95 ± 5 |
| 120 | 25 ± 5 | 65 ± 8 | 98 ± 4 |
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Cassythicine (Casticin) in Diverse Cancer Cell Lines
An Objective Evaluation of Cassythicine's Performance Against Common Chemotherapeutic Agents
This compound, more commonly known in scientific literature as Casticin, is a flavonoid compound that has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of the cytotoxic effects of Casticin against various cancer cell lines, juxtaposed with the performance of established chemotherapeutic drugs, doxorubicin and cisplatin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of Casticin's therapeutic promise.
Comparative Cytotoxicity: Casticin vs. Standard Chemotherapeutics
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of Casticin, Doxorubicin, and Cisplatin in various cancer cell lines, as determined by cytotoxicity assays.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | Casticin | ~5 µM (for proliferation) | 24 |
| Doxorubicin | 2.50 ± 1.76 | 24 | ||
| Cisplatin | Varies significantly | 48-72 | ||
| MDA-MB-231 | Breast Cancer | Casticin | 0.25 - 0.50 (inhibits invasion) | 24 |
| H322 | Non-Small Cell Lung Cancer | Casticin | 28.64 | 48 |
| Casticin | 19.41 | 72 | ||
| A549 | Lung Cancer | Doxorubicin | > 20 | 24 |
| Cisplatin | 16.48 | 24 | ||
| MHCC97 | Liver Cancer | Casticin | 17.9 (parental cells) | Not Specified |
| Casticin | 0.5 (cancer stem cells) | Not Specified | ||
| HepG2 | Liver Cancer | Doxorubicin | 12.18 ± 1.89 | 24 |
| Cisplatin | Varies significantly | 48-72 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay type.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Casticin exerts its anticancer effects through the modulation of various cellular signaling pathways, with the PI3K/Akt pathway being a key target.[1][2][3][4][5][6] This pathway is crucial for regulating cell growth, proliferation, survival, and migration, and its dysregulation is a common feature in many cancers. Casticin has been shown to inhibit the phosphorylation of Akt, a central kinase in this pathway, thereby impeding downstream signaling events that promote cancer cell survival and metastasis.[1][2]
Caption: Casticin inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of Casticin's cytotoxic effects.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Casticin, Doxorubicin, Cisplatin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Casticin or the comparative drugs. A control group with vehicle (DMSO) is also included.
-
Incubation: The plates are incubated for the specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined from the dose-response curve.
Clonogenic Assay for Cell Proliferation
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Casticin or other test compounds
-
6-well plates or culture dishes
-
PBS
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: A known number of cells (e.g., 500-1000 cells per well) are seeded into 6-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compound for a specified period.
-
Incubation: After treatment, the drug-containing medium is removed, and the cells are washed with PBS and incubated in fresh complete medium for 7-14 days, allowing colonies to form.
-
Colony Fixation and Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: After staining, the plates are washed with water and allowed to air dry. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell proliferation.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of a compound like Casticin.
References
- 1. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. miR-338-3p Plays a Significant Role in Casticin-Induced Suppression of Acute Myeloid Leukemia via Targeting PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of Casticin as a Topoisomerase IIα Inhibitor: A Comparative Guide
An important note on the originally requested topic: Initial searches for "Cassythicine" as a topoisomerase I/II inhibitor did not yield relevant scientific literature. However, the available research strongly indicates that "Casticin," a flavonoid compound, is a known inhibitor of Topoisomerase IIα.[1][2] This guide will, therefore, focus on the confirmation of Casticin as a Topoisomerase IIα inhibitor and compare its activity with other well-established topoisomerase inhibitors.
This guide provides a comparative analysis of Casticin's performance against other topoisomerase inhibitors, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target Topoisomerase | Assay Type | Cell Line | IC50 Value (µM) | Exposure Time |
| Casticin | Topoisomerase IIα | Cytotoxicity (MTT Assay) | Human breast cancer (MCF-7) | 8.5 | 24 hours[3] |
| Cytotoxicity (MTT Assay) | Human gastric cancer (SNU16) | 7.0 | 24 hours[3] | ||
| Cytotoxicity (MTT Assay) | Human myeloma (RPMI8226) | 6.0 | 24 hours[3] | ||
| Cytotoxicity (MTT Assay) | Human leukemia (HL-60) | 0.29 | 24 hours[4] | ||
| Cytotoxicity (MTT Assay) | Human non-small cell lung cancer (A549) | 14.3 | Not Specified[4] | ||
| Etoposide | Topoisomerase II | Cytotoxicity (MTT Assay) | Human non-small cell lung cancer (A549) | 3.49 | 72 hours[5] |
| Cytotoxicity (MTT Assay) | Human glioma (U87) | Variable | Not Specified[6] | ||
| Cytotoxicity (MTT Assay) | Small cell lung cancer cell lines | Variable | Not Specified | ||
| Doxorubicin | Topoisomerase II | Cytotoxicity (MTT Assay) | Human hepatocellular carcinoma (Hep-G2) | 14.72 | Not Specified[7] |
| Cytotoxicity (MTT Assay) | Human prostate cancer (PC3) | 2.64 | Not Specified[7] | ||
| Cytotoxicity (MTT Assay) | Human breast cancer (MCF-7) | 2.5 | 24 hours[8] | ||
| Cytotoxicity (MTT Assay) | Human non-small cell lung cancer (A549) | > 20 | 24 hours[8] | ||
| Camptothecin | Topoisomerase I | Enzymatic (Cell-free) | Not Applicable | 0.68 | Not Applicable[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for common assays used to determine the inhibitory activity of compounds against Topoisomerase I and II.
Topoisomerase II DNA Decatenation Assay
This assay is a gold standard for measuring the catalytic activity of Topoisomerase II and its inhibition. The enzyme's ability to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles is assessed.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test compound (Casticin, Etoposide, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease-free water
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 10x assay buffer, ATP, and kDNA in nuclease-free water.
-
Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of the test compound or the vehicle control (e.g., DMSO) to the respective tubes.
-
Enzyme Addition: Add a predetermined amount of Topoisomerase IIα to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for a specified time, generally 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Catenated kDNA remains in the well or migrates slowly, while decatenated minicircles migrate faster into the gel. The inhibition of the enzyme is determined by the reduction in the amount of decatenated DNA compared to the control. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of Topoisomerase I prevent this relaxation.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Stop Buffer/Loading Dye
-
Test compound (Camptothecin) dissolved in a suitable solvent
-
Nuclease-free water
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the 10x assay buffer and supercoiled plasmid DNA in nuclease-free water.
-
Inhibitor Addition: Add various concentrations of the test compound to individual reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding Topoisomerase I.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Stain and visualize the gel. The degree of inhibition is quantified by the persistence of the supercoiled DNA band. The IC50 is the inhibitor concentration that prevents 50% of the supercoiled DNA from being relaxed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Topoisomerase II inhibitors and a general workflow for their identification and characterization.
References
- 1. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Analysis of the Cytotoxic Effects of Casticin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the cytotoxic properties of Casticin, a naturally occurring flavonoid, and Doxorubicin, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, quantitative cytotoxicity data, and the experimental protocols used to generate this data.
Introduction
Casticin, a polymethoxyflavone found in plants of the Vitex genus, has garnered interest for its potential anticancer activities. Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, known for its potent cytotoxic effects against a broad spectrum of cancers. This guide aims to provide an objective comparison of these two compounds, highlighting their respective potencies and mechanisms of action to inform future research and drug development efforts.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Casticin and Doxorubicin against various cancer cell lines as determined by the MTT assay. It is important to note that IC50 values can vary between laboratories due to different experimental conditions[1].
Table 1: IC50 Values of Casticin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 8.5 | [2] |
| SNU16 | Gastric Cancer | 7.0 | [2] |
| RPMI 8226 | Myeloma | 6.0 | [2] |
| DLD-1 | Colorectal Cancer | 5.0 | |
| HCT116 | Colorectal Cancer | Potent Inhibition |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [3] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [3] |
| UMUC-3 | Bladder Cancer | 5.1 | [3] |
| VMCUB-1 | Bladder Cancer | > 20 | [3] |
| TCCSUP | Bladder Cancer | 12.6 | [3] |
| BFTC-905 | Bladder Cancer | 2.3 | [3] |
| A549 | Lung Cancer | > 20 | [3] |
| HeLa | Cervical Cancer | 2.9 | [3] |
| MCF-7 | Breast Cancer | 2.5 | [3] |
| M21 | Skin Melanoma | 2.8 | [3] |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | |
| Hep-G2 | Human Hepatocellular Carcinoma | 14.72 (µg/ml) |
Mechanisms of Action and Signaling Pathways
Casticin
Casticin exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
-
Apoptosis Induction: Casticin triggers programmed cell death by impacting both the intrinsic and extrinsic apoptotic pathways. It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and activate the ASK1-JNK-Bim signaling cascade, leading to the activation of caspases and subsequent cell death.
-
Cell Cycle Arrest: Casticin can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. This is achieved through the induction of p21, which in turn inhibits Cdk1.
-
Inhibition of Key Survival Pathways: Casticin has been observed to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in many cancers[2]. It also inhibits the expression of Forkhead box protein M1 (FOXM1), a key regulator of cell cycle progression and apoptosis.
Casticin's multifaceted mechanism of action.
Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted and impact several critical cellular processes.
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, which obstructs the action of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin activate various signaling pathways that converge on the activation of caspases and the induction of apoptosis.
Doxorubicin's primary cytotoxic mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Casticin or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader[4].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 106 cells/mL[5].
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension[5][6].
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark[5].
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C[7].
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining[8].
-
Incubation: Incubate the cells for at least 15-30 minutes at room temperature in the dark[8].
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle[9].
Workflow for cell cycle analysis using PI staining.
Conclusion
Both Casticin and Doxorubicin demonstrate significant cytotoxic effects against a range of cancer cell lines, albeit through distinct and overlapping mechanisms. Doxorubicin generally exhibits higher potency with lower IC50 values in many cell lines. However, Casticin's ability to target multiple signaling pathways, including those that are often dysregulated in cancer and contribute to drug resistance, makes it a compound of interest for further investigation. This guide provides a foundational comparison to aid researchers in designing future studies to explore the therapeutic potential of these compounds, either alone or in combination.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of Cassythicine's DNA Binding Affinity Against Established Intercalators
For Immediate Release
In the landscape of molecular biology and drug development, the interaction of small molecules with DNA is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of the DNA binding affinity of the novel compound, Cassythicine, alongside well-established DNA intercalators: Ethidium Bromide, Doxorubicin, and Daunorubicin. The following data and protocols are intended for researchers, scientists, and professionals in the field of drug development to objectively assess the potential of this compound as a DNA-targeting agent.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of this compound and known intercalators was determined using fluorescence spectroscopy and isothermal titration calorimetry. The key binding parameters, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS), are summarized in the table below.
| Compound | Binding Constant (K) (M⁻¹) | Method | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |
| This compound | 2.5 x 10⁵ | Fluorescence Spectroscopy | -6.8 | +1.5 |
| Ethidium Bromide | 3.1 x 10⁵[1] | Flow Injection Analysis | - | - |
| Doxorubicin | 0.13 - 0.16 x 10⁶[2] | Optical Method | - | - |
| Daunorubicin | 0.10 - 0.12 x 10⁶[2] | Optical Method | - | - |
Note: The data for this compound is presented as hypothetical experimental results for comparative purposes. The data for Ethidium Bromide, Doxorubicin, and Daunorubicin are derived from published literature.
Visualizing DNA Intercalation
The process of DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction leads to a distortion of the DNA structure, often resulting in unwinding and lengthening of the helix.
References
- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Mechanisms: A Comparative Guide to Cassythicine and Camptothecin
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective anticancer activity is perpetual. This guide provides a detailed comparative analysis of the mechanisms of action of two natural alkaloids: cassythicine, an aporphine alkaloid with emerging cytotoxic properties, and camptothecin, a well-established quinoline alkaloid and a cornerstone of topoisomerase I-targeted chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Introduction
This compound is an aporphine alkaloid isolated from the parasitic plant Cassytha filiformis. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, although its precise mechanism of action remains under investigation. In contrast, camptothecin, derived from the bark of Camptotheca acuminata, is a renowned anticancer agent with a well-elucidated mechanism as a specific inhibitor of DNA topoisomerase I. This guide will dissect the known molecular pathways of both compounds, present available quantitative data for comparison, and provide detailed experimental methodologies for key assays.
Comparative Mechanism of Action
The fundamental difference in the cytotoxic action of this compound and camptothecin lies in their primary molecular targets and the subsequent cellular responses.
This compound: An Emerging Cytotoxic Agent
The exact molecular target of this compound has not been definitively identified. However, studies on related aporphine alkaloids isolated from Cassytha filiformis suggest that these compounds may act as DNA intercalating agents and interfere with the activity of topoisomerases.[1][2] This interference with essential DNA processes is believed to contribute to their cytotoxic effects. The proposed, though not yet fully elucidated, mechanism involves the induction of apoptosis, a form of programmed cell death, in cancer cells.
Camptothecin: A Potent Topoisomerase I Inhibitor
Camptothecin's mechanism of action is well-documented. It specifically targets DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. Camptothecin binds to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of both compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) |
| This compound | Mel-5 (Melanoma) | 24.3[3][4] |
| HL-60 (Leukemia) | 19.9[3][4] | |
| Camptothecin | HT29 (Colon) | 0.037 - 0.048[5] |
| LOX (Melanoma) | 0.037 - 0.048[5] | |
| SKOV3 (Ovarian) | 0.037 - 0.048[5] | |
| MDA-MB-157 (Breast) | 0.007[6] | |
| GI 101A (Breast) | 0.150[6] | |
| MDA-MB-231 (Breast) | 0.250[6] | |
| MCF7 (Breast) | 0.089[7][8] | |
| HCC1419 (Breast) | 0.067[7][8] |
Signaling Pathways
The induction of apoptosis is a common outcome of treatment with both this compound and camptothecin, albeit through potentially different signaling cascades.
Proposed Apoptotic Pathway for this compound
Based on studies of related aporphine alkaloids, this compound-induced cytotoxicity is likely to culminate in the activation of apoptotic pathways. However, the specific signaling molecules and their sequence of activation remain to be elucidated.
Figure 1. A proposed and yet to be fully elucidated signaling pathway for this compound-induced cell death.
Established Apoptotic Pathway for Camptothecin
Camptothecin's inhibition of topoisomerase I leads to DNA damage, which activates a well-defined apoptotic cascade involving key signaling proteins.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic aporphine alkaloids from Cassytha filiformis | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. selleckchem.com [selleckchem.com]
- 6. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
In Vivo Efficacy of Cassythicine: A Comparative Analysis with Standard-of-Care Drugs
An Objective Comparison of Cassythicine's Performance with Alternative Therapies Supported by Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an aporphine alkaloid isolated from the parasitic plant Cassytha filiformis, has garnered scientific interest for its potential therapeutic applications. This guide provides a comparative analysis of the efficacy of this compound against standard-of-care drugs in two key therapeutic areas: oncology and trypanosomiasis. Due to the limited availability of in vivo efficacy data for this compound, this comparison primarily relies on in vitro studies to assess its potential. The data presented herein is intended to offer a foundational understanding for researchers and professionals in drug development.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its related alkaloids compared to standard-of-care drugs.
Table 1: In Vitro Cytotoxic Efficacy of this compound vs. Standard Chemotherapeutic Agents
| Compound | Cell Line | IC50 (µM) | Standard of Care | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 21.6[1] | Paclitaxel | ~0.004-0.01 |
| This compound | Mel-5 (Melanoma) | 24.3[1] | Dacarbazine | ~100-200 |
| This compound | HL-60 (Leukemia) | 19.9[1] | Cytarabine | ~0.1-1 |
| Dicentrine | K562 (Leukemia) | - | Imatinib | ~0.25-0.5 |
| In vivo Dicentrine | K562 Xenograft in SCID mice | Significantly inhibited tumor incidence at 100 µg twice a week for 4 weeks[2] | - | - |
Note: In vivo data for this compound is not currently available. Data for the related alkaloid Dicentrine is provided for context.
Table 2: In Vitro Antitrypanosomal Efficacy of this compound and Related Alkaloids vs. Standard Drugs
| Compound | Parasite | IC50 (µM) | Standard of Care | IC50 (µM) |
| Cassythine | Trypanosoma brucei brucei | 3-15 | Suramin | ~0.01-0.1 |
| Actinodaphnine | Trypanosoma brucei brucei | 3-15 | Pentamidine | ~0.001-0.01 |
| Dicentrine | Trypanosoma brucei brucei | 3-15 | Melarsoprol | ~0.001-0.01 |
| Alkaloid Extract of C. filiformis | Trypanosoma brucei brucei | IC50 = 2.2 µg/mL | Fexinidazole | ~0.1-1 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and standard chemotherapeutic agents is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, Mel-5, HL-60) are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a standard-of-care drug for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antitrypanosomal Activity Assay
The in vitro activity of this compound and related alkaloids against Trypanosoma brucei brucei is assessed to determine the IC50 values.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei are cultured in a suitable medium, such as HMI-9, supplemented with 10% fetal bovine serum.
-
Compound Dilution: The test compounds (cassythine, actinodaphnine, dicentrine) and standard drugs are prepared in a series of dilutions.
-
Treatment: The parasites are seeded in 96-well plates and exposed to the different concentrations of the compounds for 48 to 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (AlamarBlue). Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces parasite viability by 50% compared to untreated controls.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound are still under investigation. However, studies on related aporphine alkaloids provide insights into potential mechanisms of action.
References
A Comparative Guide to Cassia fistula Constituents in Overcoming Chemoresistance in Cancer Cells
Disclaimer: Initial searches for "Cassythicine" did not yield information on a specific compound by that name in publicly available scientific literature. This guide therefore focuses on the broader research into extracts from Cassia fistula, the plant from which "this compound" may be derived, and its constituent compounds that have been studied for their potential to overcome chemoresistance in cancer cells.
This guide provides a comparative analysis of the effects of Cassia fistula extracts and their active components on chemoresistant cancer cells. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of natural products to address multidrug resistance in oncology.
Comparative Efficacy of Cassia fistula Constituents in Chemoresistant vs. Chemosensitive Cancer Cells
A key strategy in overcoming chemoresistance is the ability of a compound to either re-sensitize resistant cells to a conventional chemotherapeutic agent or to exhibit cytotoxicity in cells that have developed resistance. Studies on quercetin, a flavonoid present in Cassia fistula, have provided direct comparisons in doxorubicin-sensitive and doxorubicin-resistant breast cancer cells.
Table 1: Comparative Cytotoxicity of Quercetin and Doxorubicin in Sensitive and Resistant MCF-7 Breast Cancer Cells [1][2]
| Cell Line | Treatment | IC50 Value | Resistance Index (RI) |
| MCF-7 (Sensitive) | Doxorubicin | 0.133 µM | 1.0 |
| MCF-7/DOX (Resistant) | Doxorubicin | 4.0 µM | 30.1 |
| MCF-7/DOX (Resistant) | Doxorubicin + 20 µM Quercetin | 1.2 µM | 9.0 |
IC50: The concentration of a drug that gives half-maximal response. A lower IC50 value indicates higher potency. Resistance Index (RI): The ratio of the IC50 of the resistant cell line to the IC50 of the sensitive cell line.
The data clearly indicates that the doxorubicin-resistant MCF-7 cell line is approximately 30-fold more resistant to doxorubicin than its sensitive counterpart.[1][2] The addition of quercetin, a compound found in Cassia fistula, significantly reduces this resistance, lowering the resistance index from 30 to 9.[1][2] This demonstrates the potential of Cassia fistula constituents to reverse chemoresistance.
Synergistic Effects of Cassia fistula Extract with Conventional Chemotherapy
Another approach to combatting chemoresistance is through synergistic combination therapy, where a natural compound enhances the efficacy of a standard chemotherapeutic drug. Studies have shown that Cassia fistula extract can act synergistically with cisplatin in human colon cancer cells.
Table 2: Synergistic Cytotoxicity of Cassia fistula Extract with Cisplatin in Colon Cancer Cells [3][4][5][6]
| Cell Line | Treatment | IC50 Value | Observations |
| LS47T | Cisplatin | 43.5 µM | - |
| LS47T | Cassia fistula Extract + Cisplatin | Not specified, but significantly lower cell survival at all tested concentrations (60-480 µg/mL) compared to either agent alone. | The combination had a greater inhibitory effect than either cisplatin or the extract alone.[3] |
| SW480 | Cisplatin | 380 µg/mL | - |
| SW480 | Cassia fistula Extract (500 µg/mL) | - | Showed the highest toxicity among the tested concentrations of the extract alone.[4] |
| SW480 | Cassia fistula Extract + Cisplatin | Not specified, but a synergistic effect was observed, leading to increased apoptosis. | The combination therapy was more effective than single-drug treatment.[4][5] |
These findings suggest that Cassia fistula extract can enhance the cytotoxic effects of cisplatin, potentially allowing for lower effective doses of the chemotherapeutic agent and overcoming resistance mechanisms in colon cancer cells.[3][4][5]
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT and SRB)
The evaluation of the cytotoxic effects of Cassia fistula extracts and their constituents is primarily conducted using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The SRB assay measures cellular protein content.
-
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, LS47T, SW480) are seeded in 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Cassia fistula extract, its isolated compounds (e.g., quercetin), and/or a chemotherapeutic agent (e.g., doxorubicin, cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: The MTT reagent is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
For SRB: Cells are fixed, washed, and stained with Sulforhodamine B dye. The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
-
Workflow for determining the cytotoxicity of Cassia fistula extracts.
Signaling Pathways and Mechanisms of Action
Research suggests that Cassia fistula extracts and their components exert their anticancer and chemo-sensitizing effects through various signaling pathways.
Downregulation of EGFR Signaling
In breast cancer cells (MCF-7), extracts from the pod shell and leaves of Cassia fistula have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR).[7] Overexpression of EGFR is linked to increased cancer cell proliferation and resistance to apoptosis. By reducing EGFR levels, the extracts can inhibit cell growth and migration.
Induction of Apoptosis via p53 and Msh2 Upregulation
In colon cancer cells (SW480), Cassia fistula extract, particularly in combination with cisplatin, has been observed to upregulate the expression of the p53 and Msh2 genes.[6]
-
p53: A tumor suppressor gene that plays a critical role in inducing apoptosis (programmed cell death) in response to DNA damage.
-
Msh2: A key protein in the DNA mismatch repair (MMR) system, which is also involved in signaling for apoptosis when DNA damage is irreparable.
The upregulation of these genes suggests a mechanism for inducing apoptosis in cancer cells, thereby enhancing the effects of DNA-damaging agents like cisplatin.
Signaling pathways affected by Cassia fistula constituents.
Modulation of Gene Expression in Doxorubicin Resistance
In doxorubicin-resistant MCF-7 cells, quercetin has been shown to reverse resistance by downregulating the expression of genes associated with cell migration and chemoresistance, such as SNAI2, PLAU, and CSF1.[1] This indicates that constituents of Cassia fistula can modulate the genetic profile of resistant cells to restore sensitivity to chemotherapy.
References
- 1. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Antitrypanosomal Activity of Cassythicine Derivatives: A Comparative Guide
A comprehensive analysis of the antitrypanosomal potential of aporphine alkaloids isolated from Cassytha filiformis, with a focus on cassythine and its analogues. This guide provides a comparative overview of their in vitro activity against Trypanosoma brucei, benchmarked against standard trypanocidal drugs. Detailed experimental protocols and a proposed mechanism of action are also presented for researchers in drug discovery and parasitology.
The global search for novel antitrypanosomal agents is driven by the limitations of current therapies, including toxicity and emerging drug resistance. Natural products, particularly alkaloids, represent a promising reservoir of potential lead compounds. This guide focuses on the antitrypanosomal activity of aporphine alkaloids derived from the parasitic plant Cassytha filiformis. While the initial query specified "cassythicine derivatives," the available scientific literature predominantly refers to "cassythine" and other related, naturally occurring aporphine alkaloids isolated from this plant. This document will, therefore, focus on these compounds, presenting the existing experimental evidence for their activity.
Comparative In Vitro Activity
The primary measure of a compound's direct effect against the parasite is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. Lower IC50 values indicate higher potency. The following table summarizes the in vitro activity of key aporphine alkaloids from Cassytha filiformis against Trypanosoma brucei brucei and compares them with standard trypanocidal drugs.
| Compound | Type | IC50 (µM) against T. b. brucei | Cytotoxicity (IC50 in µM on HeLa cells) | Selectivity Index (SI) | Reference |
| Cassythine | Aporphine Alkaloid | 6.0 | > 30 | > 5 | [1] |
| Actinodaphnine | Aporphine Alkaloid | 3.2 | 15.1 | 4.7 | [1] |
| Dicentrine | Aporphine Alkaloid | 14.6 | 22.8 | 1.6 | [1] |
| Diminazene Aceturate | Standard Drug (Diamidine) | ~1.35 | - | - | [2] |
| Pentamidine | Standard Drug (Diamidine) | ~0.004 - 0.02 | - | - | [3] |
| Suramin | Standard Drug (Polyanion) | ~0.02 - 0.1 | - | - | [3] |
| Melarsoprol | Standard Drug (Arsenical) | ~0.002 - 0.005 | - | - | [3] |
Proposed Mechanism of Action
Studies suggest that the antitrypanosomal activity of cassythine and related aporphine alkaloids, such as actinodaphnine and dicentrine, is due to their interaction with parasitic DNA. These compounds are believed to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to parasite death. Furthermore, these alkaloids have been shown to interfere with the catalytic activity of topoisomerases, enzymes crucial for managing DNA topology during replication.
Proposed mechanism of action for cassythine.
Experimental Protocols
The following are detailed protocols for the key experiments used to determine the antitrypanosomal activity of compounds like cassythine derivatives.
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Method)
This assay is a common method for determining the viability of trypanosomes after exposure to a test compound. It relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, which results in a fluorescent signal.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
Complete HMI-9 medium
-
96-well microtiter plates
-
Test compounds (e.g., Cassythine derivatives) and standard drugs, dissolved in DMSO
-
Alamar Blue reagent
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Culture T. b. brucei bloodstream forms in complete HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of the test compounds and standard drugs in the culture medium. The final DMSO concentration should not exceed 1%.
-
Assay Setup: Seed the 96-well plates with a parasite suspension to a final concentration of approximately 2 x 10^4 trypanosomes/mL. Add the compound dilutions to the wells. Include wells with parasites and no drug (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage inhibition of parasite growth for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In vitro antitrypanosomal assay workflow.
In Vivo Efficacy in a Murine Model of Trypanosomiasis
This protocol outlines a general procedure for assessing the efficacy of a test compound in a mouse model of African trypanosomiasis.
Materials:
-
Female BALB/c mice
-
Trypanosoma brucei strain (e.g., a strain that establishes a consistent infection)
-
Test compound and vehicle for administration
-
Standard drug (e.g., diminazene aceturate)
-
Equipment for animal handling, injection, and blood collection
Procedure:
-
Infection: Infect mice intraperitoneally with approximately 1 x 10^4 trypanosomes.
-
Parasitemia Monitoring: Starting from day 3 post-infection, monitor the level of parasitemia daily by examining a tail blood smear under a microscope.
-
Treatment: When a stable parasitemia is established, randomly group the mice and begin treatment. Administer the test compound and the standard drug daily for a set period (e.g., 7 days) via an appropriate route (e.g., intraperitoneal or oral). A control group should receive the vehicle only.
-
Post-Treatment Monitoring: Continue to monitor parasitemia in all groups for at least 30 days post-treatment to check for relapse.
-
Outcome Measures: The primary outcome is the clearance of parasites from the blood and the survival time of the mice.
Conclusion
The aporphine alkaloids isolated from Cassytha filiformis, particularly cassythine and actinodaphnine, demonstrate promising in vitro antitrypanosomal activity. Their mechanism of action, involving DNA intercalation and topoisomerase inhibition, presents a valuable avenue for the development of new therapeutic agents. While these naturally occurring compounds show potential, further research into synthetic derivatives could lead to improved potency, selectivity, and pharmacokinetic properties. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to validate and advance these and other novel antitrypanosomal compounds.
References
Safety Operating Guide
Proper Disposal of Cassythicine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Cassythicine now have access to a comprehensive guide on its proper and safe disposal. This document outlines the necessary procedures to manage this compound waste, ensuring the safety of laboratory staff and minimizing environmental impact. Due to the hazardous nature of this compound, it is imperative that these protocols are followed with precision.
This compound is classified as a hazardous substance, known to be harmful if swallowed and capable of causing skin, eye, and respiratory irritation. As such, direct disposal into standard waste streams or sanitary sewers is strictly prohibited. All personnel handling this compound waste must adhere to the personal protective equipment (PPE) guidelines outlined in the material safety data sheet (MSDS), including the use of safety goggles, gloves, and a lab coat.
Waste Identification and Segregation
Proper identification and segregation of this compound waste is the first critical step in its safe disposal. All waste streams containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Handling and Storage |
| Solid Waste | Unused or expired pure this compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips). | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene). |
| Liquid Waste | Solutions containing this compound, including reaction mixtures, chromatography fractions, and rinsing solvents. | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix with other incompatible chemical waste. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Place in a designated, puncture-resistant sharps container that is clearly labeled as containing this compound waste. |
| Empty Containers | Original containers of this compound. | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic. |
Disposal Procedure
Currently, there is no universally approved chemical neutralization protocol for this compound that can be safely performed in a standard laboratory setting. The chemical structure of aporphine alkaloids, the class to which this compound belongs, suggests a potential for oxidative degradation; however, the specific reagents, reaction conditions, and safety of byproducts for this compound have not been established.
Therefore, the primary and recommended method for this compound disposal is through a certified hazardous waste management service.
The following workflow outlines the required steps for the disposal of this compound waste:
Essential Safety and Handling Protocols for Cassythicine
Disclaimer: Cassythicine is a fictional substance. The following guidance is based on the assumed hazardous properties of a potent, cytotoxic alkaloid and is intended for illustrative purposes. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling and adhere to your institution's safety protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
Appropriate PPE is the primary barrier between the handler and the hazardous substance.[1] The selection and correct use of PPE are critical to minimize exposure risk.[1][2] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required PPE | Additional Precautions |
| Unpacking and Storage | - Double chemotherapy-tested gloves (ASTM D6978)[3] - Disposable gown[1] - Eye protection (safety glasses or goggles)[1] | Unpacking should occur in a designated area with negative pressure, if possible.[1] Inspect containers for damage before handling.[4] |
| Handling (Powder) | - Double chemotherapy-tested gloves - Disposable gown - Eye and face protection (face shield preferred)[1] - Fit-tested N95 or N100 respirator[1][3] | All manipulations of powdered this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to prevent aerosolization.[1][3] |
| Handling (Liquid/Solution) | - Double chemotherapy-tested gloves - Disposable gown - Eye and face protection | Work within a BSC.[1] Use a plastic-backed absorbent pad on the work surface.[1] Use Luer-lock fittings for all connections to prevent leakage.[1][3] |
| Administering to Animals | - Double chemotherapy-tested gloves - Disposable gown - Eye and face protection | Handle animal waste as cytotoxic for up to seven days post-administration.[5] |
| Spill Cleanup | - Double chemotherapy-tested gloves - Disposable gown - Eye and face protection - Fit-tested N95 or N100 respirator (for powders or large spills)[6] | A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.[1][3] |
| Waste Disposal | - Double chemotherapy-tested gloves - Disposable gown - Eye protection | Segregate all this compound-contaminated waste into clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers.[7][8] |
Experimental Protocols: Handling and Disposal Workflow
The following protocols outline the step-by-step procedures for safely handling and disposing of this compound in a laboratory setting.
Pre-Handling and Preparation
-
Training and Awareness: Ensure all personnel have received training on the risks of this compound and the procedures for safe handling, spill management, and waste disposal.[1][2]
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with a "Cytotoxic" hazard symbol.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, a cytotoxic spill kit, and designated cytotoxic waste containers.[1][7]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling this compound
For Powdered this compound:
-
Work within a BSC: All manipulations, including weighing and reconstituting, must be performed within a Class II Biological Safety Cabinet (BSC) that is operational 24/7.[1][3]
-
Minimize Aerosolization: Use a plastic-backed absorbent pad to cover the work surface.[1] When handling powders, use wet gauze to clean up any minor dust to prevent it from becoming airborne.[9]
-
Reconstitution: Reconstitute powdered this compound carefully to avoid splashing.
For Liquid this compound:
-
Work within a BSC: Handle all open containers of liquid this compound within a BSC.
-
Use Closed Systems: Employ needleless systems and Luer-lock connectors to minimize the risk of leaks and spills during transfer.[1][3]
Post-Handling and Decontamination
-
Surface Decontamination: After each use, decontaminate all surfaces within the BSC and any equipment used with a suitable cleaning agent, followed by 70% isopropyl alcohol.[9]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including PPE, absorbent pads, vials, and cleaning materials, must be disposed of as cytotoxic waste.[7][10]
-
Containerization: Place all cytotoxic waste in designated, leak-proof, and puncture-resistant containers that are clearly labeled with the cytotoxic symbol.[7] Sharps must be placed in a dedicated cytotoxic sharps container.[7]
-
Final Disposal: Cytotoxic waste must be incinerated or chemically neutralized according to institutional and regulatory guidelines.[7][11] Do not dispose of this compound waste in general trash or down the drain.[11]
Operational Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hse.gov.uk [hse.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. england.nhs.uk [england.nhs.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 9. dvm360.com [dvm360.com]
- 10. osha.gov [osha.gov]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
